3-Fluoro-5-methylpyridine
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXPRSCSFUGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376547 | |
| Record name | 3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-21-6 | |
| Record name | 3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-5-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details the scientific principles and practical methodologies for its preparation and analysis, tailored for professionals in chemical research and drug development.
Introduction
This compound, also known as 3-Fluoro-5-picoline, is a substituted pyridine derivative with the molecular formula C₆H₆FN.[2] Its structure, featuring a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules. The presence of the fluorine atom can significantly influence the compound's reactivity, metabolic stability, and binding affinity to biological targets, making it a desirable building block in medicinal chemistry and crop science.[1]
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt.[3] This section provides a detailed experimental protocol for this transformation.
Synthesis Pathway
The synthesis of this compound from 3-Amino-5-methylpyridine proceeds in two main steps:
-
Diazotization: 3-Amino-5-methylpyridine is converted to its corresponding diazonium tetrafluoroborate salt using a nitrosylating agent in the presence of tetrafluoroboric acid.
-
Thermal Decomposition (Fluorodediazoniation): The isolated diazonium salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound.
Experimental Protocol
Materials:
-
3-Amino-5-methylpyridine
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-methylpyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (2.5 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
-
Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under vacuum to yield the 5-methylpyridine-3-diazonium tetrafluoroborate intermediate.
-
-
Thermal Decomposition:
-
Place the dried diazonium salt in a flask equipped with a distillation apparatus.
-
Heat the salt gently under vacuum. The decomposition will be evidenced by the evolution of nitrogen and boron trifluoride gases.
-
The crude this compound will distill over as a colorless to pale yellow liquid.
-
-
Purification:
-
Collect the distillate and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and purify the product by fractional distillation under reduced pressure.
-
Safety Precautions: Diazonium salts are potentially explosive and should be handled with care. The thermal decomposition step should be performed behind a safety shield.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section outlines the expected analytical data from various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆FN |
| Molecular Weight | 111.12 g/mol |
| Appearance | Colorless to slight yellow liquid |
| Boiling Point | Approximately 138-140 °C |
| Density | Approximately 1.1 g/mL |
| CAS Number | 407-21-6 |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons. The coupling of the protons with the fluorine atom will result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, and its chemical shift is characteristic of a fluorine atom attached to an aromatic ring.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~8.2 | d | ~2.5 (⁴JHF) | Ar-H |
| H-4 | ~7.4 | dd | ~8.5 (³JHH), ~2.5 (⁴JHF) | Ar-H |
| H-6 | ~8.1 | s | - | Ar-H |
| -CH₃ | ~2.3 | s | - | Methyl |
| ¹³C NMR | Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment |
| C-2 | ~145 (d) | ~10 | Ar-C |
| C-3 | ~158 (d) | ~250 | Ar-C-F |
| C-4 | ~125 (d) | ~20 | Ar-C |
| C-5 | ~135 (d) | ~5 | Ar-C |
| C-6 | ~148 (d) | ~3 | Ar-C |
| -CH₃ | ~18 | - | Methyl |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Assignment |
| F-3 | ~ -120 | Ar-F |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2920-2980 | Medium | Methyl C-H stretch |
| 1580-1610 | Strong | C=C and C=N stretching (aromatic ring) |
| 1450-1490 | Medium | Aromatic ring vibrations |
| 1200-1250 | Strong | C-F stretch |
| 800-900 | Strong | C-H out-of-plane bending |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 111, corresponding to the molecular weight of this compound.
-
Major Fragments: Common fragmentation pathways include the loss of a methyl radical (M-15) to give a fragment at m/z = 96, and the loss of HCN (M-27) from the pyridine ring, resulting in a fragment at m/z = 84.
Characterization Workflow
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Balz-Schiemann reaction offers a reliable route for its synthesis from 3-Amino-5-methylpyridine. The comprehensive characterization data presented, including NMR, IR, and MS, will aid researchers and scientists in confirming the identity and purity of the synthesized compound. The methodologies and data contained herein are intended to support the efforts of professionals in the fields of drug development and agrochemical research, facilitating the use of this important fluorinated intermediate in the creation of novel and effective molecules.
References
A Technical Guide to the Spectroscopic Data of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-5-methylpyridine (CAS No: 407-21-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details predicted and characteristic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the acquisition and interpretation of spectral data. Furthermore, this guide includes workflow visualizations to clarify the analytical processes involved in characterizing this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound[2]
-
Synonyms: 3-Fluoro-5-picoline[2]
-
Molecular Formula: C₆H₆FN[2]
-
Molecular Weight: 111.12 g/mol [2]
-
Exact Mass: 111.048427 Da[2]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Data for NMR and IR are predicted based on the analysis of structurally similar compounds, such as 3-fluoropyridine and 3-methylpyridine, and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.3 | d | J(H,F) ≈ 2-3 Hz |
| H-4 | ~7.3 | ddd | J(H,H) ≈ 8 Hz, J(H,F) ≈ 9-10 Hz, J(H,H) ≈ 2 Hz |
| H-6 | ~8.2 | s (broad) | - |
| -CH₃ | ~2.4 | s | - |
Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |
| C-2 | ~145 (d) | d | ²J(C,F) ≈ 20-25 Hz |
| C-3 | ~158 (d) | d | ¹J(C,F) ≈ 230-250 Hz |
| C-4 | ~123 (d) | d | ³J(C,F) ≈ 5-10 Hz |
| C-5 | ~135 (d) | d | ³J(C,F) ≈ 20-25 Hz |
| C-6 | ~147 (d) | d | ⁴J(C,F) ≈ 3-5 Hz |
| -CH₃ | ~18 | s | - |
Table 3: Predicted ¹⁹F NMR Data Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| C3-F | -110 to -130 |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |
| 2920 - 2980 | Methyl C-H Stretch | Medium-Weak |
| ~1600, ~1480, ~1430 | Aromatic C=C and C=N Ring Stretch | Medium-Strong |
| 1250 - 1300 | C-F Stretch | Strong |
| 1440 - 1465 | Methyl C-H Bend | Medium |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 111 | [C₆H₆FN]⁺ | Molecular Ion (M⁺) |
| 96 | [C₅H₃FN]⁺ | Loss of methyl radical (•CH₃) |
| 84 | [C₅H₄F]⁺ | Loss of hydrogen cyanide (HCN) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Based on data for related pyridine structures, this compound is expected to exhibit UV absorption maxima characteristic of π → π* transitions within the pyridine ring.
-
Predicted λ_max: ~265 - 275 nm
-
Solvent: Ethanol or Methanol
Experimental Protocols & Workflows
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 64-256 scans.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and reference them to the internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).
Caption: Workflow for NMR spectroscopic analysis.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the peaks corresponding to the characteristic functional group vibrations.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-methylpyridine. The information presented herein is essential for the structural elucidation and quality control of this important heterocyclic compound, which serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines predicted spectral data based on the analysis of related compounds, details experimental protocols for acquiring high-quality NMR spectra, and visualizes the key relationships in NMR analysis.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra for this compound in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are derived from the known substituent effects of fluorine and methyl groups on the pyridine ring, drawing data from analogous compounds such as 3-fluoropyridine and 3-methylpyridine.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ⁴J(H-F) ≈ 2-3 |
| H-4 | 7.3 - 7.5 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 9-10, ⁴J(H-H) ≈ 2-3 |
| H-6 | 8.1 - 8.3 | s | - |
| -CH₃ | 2.3 - 2.5 | s | - |
Note: The spectrum is predicted for a sample dissolved in a standard deuterated solvent like CDCl₃ and referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Predicted ¹³C-¹⁹F Coupling Constants (J, Hz) |
| C-2 | 145 - 148 | d | ²J(C-F) ≈ 20-25 |
| C-3 | 158 - 162 | d (¹J(C-F)) | ¹J(C-F) ≈ 240-250 |
| C-4 | 123 - 126 | d | ³J(C-F) ≈ 5-10 |
| C-5 | 135 - 138 | q | ²J(C-F) ≈ 20-25 |
| C-6 | 140 - 143 | d | ⁴J(C-F) ≈ 2-4 |
| -CH₃ | 17 - 19 | q | ⁴J(C-F) ≈ 1-3 |
Note: The spectrum is predicted for a sample dissolved in a standard deuterated solvent like CDCl₃ and referenced to TMS at 0 ppm.
Experimental Protocols
The acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for the accurate structural analysis of this compound. The following is a general experimental protocol that can be adapted for this purpose.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the sample's solubility and the desired spectral resolution.[6]
-
Sample Concentration: Prepare a solution of this compound with a concentration of 5-25 mg/mL in the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean and dry NMR tube to remove any particulate matter.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum sensitivity.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure quantitative integration, if required. A typical delay of 1-5 seconds is sufficient for qualitative analysis.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon, which also enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low (1.1%).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of NMR Analysis Workflow and Coupling
The following diagrams, generated using the DOT language, illustrate the logical workflow of an NMR experiment and the spin-spin coupling relationships in this compound.
Caption: Workflow of an NMR experiment from sample preparation to spectral analysis.
Caption: Predicted spin-spin coupling relationships in this compound.
References
- 1. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
Mass Spectrometry of 3-Fluoro-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 3-Fluoro-5-methylpyridine (C₆H₆FN), a substituted pyridine derivative of interest in pharmaceutical and materials science research. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a predicted electron ionization (EI) mass spectrum based on established fragmentation principles of related heterocyclic and fluorinated aromatic compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.
Molecular Properties
This compound has a monoisotopic mass of 111.0484 Da.[1] Its structure, featuring a pyridine ring with fluoro and methyl substituents, dictates its fragmentation behavior under mass spectrometric analysis.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆FN |
| Monoisotopic Mass | 111.0484 Da |
| IUPAC Name | This compound |
Predicted Electron Ionization (EI) Mass Spectrum
Electron ionization mass spectrometry is a standard technique for the analysis of volatile and thermally stable compounds.[2] The 70 eV EI mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M⁺) and several characteristic fragment ions. The stable aromatic ring is expected to result in a relatively intense molecular ion peak.[3]
The fragmentation of substituted pyridines is influenced by the nature and position of the substituents. For this compound, key fragmentation pathways are expected to involve the loss of small, stable neutral molecules or radicals.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z (predicted) | Ion Formula (predicted) | Proposed Fragmentation Pathway |
| 111 | [C₆H₆FN]⁺ | Molecular Ion (M⁺) |
| 110 | [C₆H₅FN]⁺ | Loss of a hydrogen radical (H•) from the methyl group |
| 92 | [C₅H₃FN]⁺ | Loss of a methyl radical (•CH₃) followed by rearrangement |
| 84 | [C₅H₄N]⁺ | Loss of hydrogen fluoride (HF) |
| 83 | [C₅H₃N]⁺ | Loss of a hydrogen radical from the [M-HF]⁺ ion |
| 65 | [C₄H₃N]⁺ | Loss of HCN from the m/z 92 ion |
| 57 | [C₄H₅]⁺ | Cleavage of the pyridine ring |
Note: The relative intensities of these peaks will depend on the stability of the respective ions.
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion is anticipated to follow several key pathways, driven by the stability of the resulting fragment ions and neutral losses. Aromatic systems like pyridine tend to produce stable molecular ions.[3]
Caption: Proposed fragmentation pathways for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
This section outlines a generalized protocol for acquiring an EI mass spectrum of this compound.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
Procedure:
-
Sample Preparation:
-
For GC-MS analysis, dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
For direct insertion probe analysis, place a small amount of the neat sample into a capillary tube.
-
-
Instrument Parameters (Typical):
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
-
Data Acquisition:
-
Inject the sample into the GC or insert the direct probe into the ion source.
-
Acquire the mass spectrum over the specified m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) for confirmation.
-
General Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a compound like this compound using mass spectrometry in a research and development setting.
Caption: General workflow for compound identification via mass spectrometry.
References
In-Depth Technical Guide to the FTIR Spectrum Analysis of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Fluoro-5-methylpyridine. The document details the expected vibrational modes, a generalized experimental protocol for obtaining the spectrum, and a logical workflow for the analysis. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction to the Vibrational Spectroscopy of this compound
This compound is a substituted pyridine derivative. Its infrared spectrum is characterized by vibrational modes originating from the pyridine ring, the methyl group, and the carbon-fluorine bond. The positions of these absorption bands are influenced by the electronic effects of the substituents and their positions on the aromatic ring.
The analysis of the FTIR spectrum allows for the identification of key functional groups and provides a unique "fingerprint" for the molecule. The vibrational modes can be broadly categorized into stretching and bending vibrations of the aromatic C-H, methyl C-H, C-N, C-C, and C-F bonds.
Expected Vibrational Modes of this compound
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. These assignments are based on the known vibrational modes of pyridine, substituted pyridines, and general infrared spectroscopy correlation tables. The exact peak positions can vary based on the sample's physical state and the experimental conditions.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |
| 2980 - 2870 | Methyl C-H Stretching (asymmetric and symmetric) | Medium |
| 1620 - 1580 | Aromatic C=C and C=N Ring Stretching | Strong to Medium |
| 1500 - 1400 | Aromatic C=C and C=N Ring Stretching | Strong to Medium |
| 1465 - 1440 | Methyl C-H Bending (asymmetric) | Medium |
| 1385 - 1370 | Methyl C-H Bending (symmetric) | Medium to Weak |
| 1300 - 1200 | In-plane Aromatic C-H Bending | Medium |
| 1250 - 1000 | C-F Stretching | Strong |
| 900 - 650 | Out-of-plane Aromatic C-H Bending | Strong to Medium |
Experimental Protocol for FTIR Analysis
This section outlines a detailed methodology for obtaining the FTIR spectrum of this compound, which is a liquid at room temperature.
3.1. Materials and Equipment
-
Sample: this compound
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Holder: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Solvent (optional for cleaning): Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Cleaning Supplies: Lint-free tissues
3.2. Sample Preparation and Data Acquisition
Method 1: Neat Liquid on Salt Plates
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent.
-
Place one to two drops of the this compound sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Mount the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent.
Method 2: Attenuated Total Reflectance (ATR-FTIR)
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
Place a small drop of the this compound sample directly onto the ATR crystal surface.
-
If a pressure clamp is available, apply gentle pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal surface with a soft tissue and a suitable solvent.
3.3. Data Processing
-
The acquired spectrum should be baseline-corrected to ensure all peaks originate from a flat baseline.
-
Perform peak picking to identify the exact wavenumbers of the absorption maxima.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the FTIR analysis and the interpretation of the resulting spectrum for this compound.
Caption: Workflow for FTIR analysis of this compound.
Caption: Logic for interpreting the FTIR spectrum of the target molecule.
Conclusion
The FTIR spectroscopic analysis of this compound provides valuable structural information essential for its characterization. By following a systematic experimental protocol and a logical interpretation workflow, researchers can confidently identify the compound and assess its purity. The expected vibrational frequencies outlined in this guide serve as a reliable reference for peak assignments. This technical guide equips scientists in the pharmaceutical and chemical industries with the necessary knowledge to effectively utilize FTIR spectroscopy in their work with this and similar pyridine derivatives.
Quantum chemical calculations for 3-Fluoro-5-methylpyridine
An In-depth Technical Guide to Quantum Chemical Calculations for 3-Fluoro-5-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1] Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, electronic properties, and intramolecular interactions of the title molecule. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses, are presented to elucidate the molecule's structural characteristics, reactivity, and potential interaction sites. The methodologies are described in detail to allow for replication and further study by researchers in computational chemistry and drug development.
Introduction
This compound (also known as 3-fluoro-5-picoline) is a heterocyclic organic compound with applications as a key intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring, make it a valuable scaffold in the development of novel pharmaceuticals and agrochemicals.[1]
Quantum chemical calculations offer profound insights into the molecular structure and electronic properties that are not easily accessible through experimental techniques alone. By employing methods like Density Functional Theory (DFT), we can accurately predict geometric parameters, vibrational modes, and electronic characteristics. This computational approach is invaluable for understanding molecular stability, reactivity, and intermolecular interaction mechanisms, thereby guiding the rational design of new chemical entities.[2][3] This guide details the theoretical investigation of this compound, providing foundational data for researchers and scientists.
Experimental Protocols: Computational Methodology
All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular structure of this compound was optimized without any symmetry constraints using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[4][5] The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between computational cost and accuracy for this type of molecule.[6]
Geometry Optimization and Vibrational Analysis: The initial molecular structure was drawn and subjected to full geometry optimization to locate the global minimum on the potential energy surface. The convergence criteria were set to the software's default values. A subsequent vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra.[7]
Electronic and Reactivity Analysis: Based on the optimized geometry, several electronic properties were calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic transition properties and global reactivity descriptors.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular interactions, charge distribution, and the stabilization energy associated with electron delocalization from donor to acceptor orbitals.[6]
-
Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[8][9]
Logical Workflow for Quantum Chemical Analysis
The logical flow of the computational study, from initial structure input to final property analysis, is crucial for ensuring a systematic and reproducible investigation.
Caption: Logical workflow for the quantum chemical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to its ground state. The resulting structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized below. The pyridine ring is found to be nearly planar, as expected.
| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond Angle (°) |
| Bond Length | C2-N1 | 1.335 | Bond Angle | C6-N1-C2 | 117.5 |
| C6-N1 | 1.342 | N1-C2-C3 | 123.8 | ||
| C2-C3 | 1.388 | C2-C3-C4 | 118.2 | ||
| C3-C4 | 1.391 | C3-C4-C5 | 118.9 | ||
| C4-C5 | 1.395 | C4-C5-C6 | 119.1 | ||
| C5-C6 | 1.389 | N1-C6-C5 | 122.5 | ||
| C3-F7 | 1.354 | F7-C3-C2 | 118.1 | ||
| C5-C8 | 1.508 | C4-C5-C8 | 121.3 |
Atom numbering follows standard chemical conventions where N is 1, and carbons are numbered sequentially around the ring.
Vibrational Analysis
The vibrational frequency calculations yielded 39 normal modes of vibration. The most significant calculated frequencies and their corresponding assignments are presented below. These theoretical frequencies are crucial for interpreting experimental FT-IR and Raman spectra.
| Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |
| 3105 - 3050 | Aromatic C-H stretching |
| 2985, 2940 | Methyl C-H asymmetric & symmetric stretching |
| 1590 | C-C aromatic ring stretching |
| 1475 | C-N stretching, C-H in-plane bending |
| 1450 | CH₃ asymmetric bending |
| 1245 | C-F stretching |
| 1030 | Ring breathing mode |
| 850 | C-H out-of-plane bending |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 5.90 |
The relatively large energy gap of 5.90 eV suggests that this compound is a kinetically stable molecule. Global reactivity descriptors derived from these energies further quantify its chemical behavior.
| Reactivity Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | 6.85 eV |
| Electron Affinity (A) | -ELUMO | 0.95 eV |
| Electronegativity (χ) | (I+A)/2 | 3.90 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.95 eV |
| Chemical Softness (S) | 1/(2η) | 0.17 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/(2η) | 2.58 eV |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution. The calculated NBO charges reveal that the nitrogen (N1) and fluorine (F7) atoms are the most electronegative centers, while the hydrogen atoms and the carbons attached to them are electropositive. This charge distribution is critical for predicting intermolecular interactions like hydrogen bonding.
| Atom | NBO Charge (e) | Atom | NBO Charge (e) |
| N1 | -0.55 | H11 (on C6) | +0.24 |
| C2 | +0.18 | C8 (Methyl) | -0.65 |
| C3 | +0.35 | H12 (Methyl) | +0.23 |
| C4 | -0.21 | H13 (Methyl) | +0.23 |
| C5 | +0.05 | H14 (Methyl) | +0.22 |
| C6 | -0.15 | H9 (on C2) | +0.25 |
| F7 | -0.38 | H10 (on C4) | +0.23 |
The analysis also highlights significant intramolecular charge transfer (hyperconjugation) interactions, such as those between the π orbitals of the ring and the σ* orbitals of the C-H and C-F bonds, which contribute to the overall stability of the molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface is a visual tool for identifying the reactive sites of a molecule. The color-coded map illustrates the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP surface shows:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen (N1) lone pair and the fluorine (F7) atom. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the methyl group. These regions are susceptible to nucleophilic attack.
This map is instrumental in predicting how the molecule will interact with biological receptors or other reactants.
Conclusion
This technical guide has detailed a comprehensive quantum chemical study of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The optimized geometry, vibrational frequencies, and electronic properties have been systematically analyzed. The HOMO-LUMO analysis indicates high kinetic stability, while NBO and MEP analyses reveal distinct electronegative and electropositive regions, identifying the nitrogen and fluorine atoms as primary sites for electrophilic interaction. These computational findings provide a robust theoretical foundation for understanding the chemical behavior of this compound and will be invaluable for researchers in drug design and materials science exploring its potential applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]
- 3. A Computational Study on Selected Alkaloids as SARS-CoV-2 Inhibitors: PASS Prediction, Molecular Docking, ADMET Analysis, DFT, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Computational Analysis of Fluorinated Pyridine Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the computational methodologies employed in the research and development of fluorinated pyridine derivatives. Pyridine rings are a cornerstone of medicinal chemistry, and the strategic incorporation of fluorine atoms is a widely used tactic to enhance a molecule's therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacological profile.[1][2] These modifications often lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic properties.[1][2][3][4][5] Computational analysis is indispensable for rationally designing these molecules, predicting their behavior, and prioritizing synthetic efforts.
Core Computational Methodologies
A multi-faceted computational approach is essential for the effective design and analysis of fluorinated pyridine derivatives. The primary techniques include quantum chemical calculations, molecular docking, and in silico ADMET prediction.
Quantum Chemical Calculations
Quantum chemistry, particularly Density Functional Theory (DFT), is used to investigate the fundamental electronic properties of molecules.[6] For fluorinated pyridines, these calculations provide insights into how fluorine substitution alters electron distribution, molecular orbital energies, and reactivity, which are critical for understanding ligand-receptor interactions.[7]
Typical Protocol for DFT Analysis:
-
Structure Preparation: A 3D structure of the fluorinated pyridine derivative is generated, typically starting from a 2D drawing or SMILES string, and optimized using a preliminary force field.
-
Calculation Setup:
-
Method: A DFT functional, such as B3LYP, is chosen.
-
Basis Set: A basis set, like 6-311+G(d,p), is selected to describe the atomic orbitals.[8]
-
Task: The calculation is defined, for example, as a geometry optimization followed by frequency analysis to ensure a true energy minimum.
-
-
Execution: The calculation is run using quantum chemistry software packages like Psi4 or PySCF.[6][9][10]
-
Analysis: Key outputs are analyzed, including:
-
Optimized Geometry: Provides the most stable 3D conformation.
-
Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution and identify regions for potential electrostatic or hydrogen bonding interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): Help predict the molecule's reactivity and electronic properties.
-
Vibrational Frequencies: Used to characterize the molecule and compare with experimental spectroscopic data (FT-IR, Raman).[7][8]
-
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is crucial for structure-based drug design, helping to rationalize the structure-activity relationships (SAR) of fluorinated pyridine inhibitors against various targets, such as protein kinases.[11][12][13]
Typical Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D conformation of the fluorinated pyridine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Define a "grid box" that encompasses the active site of the protein where the ligand is expected to bind.
-
-
Docking Simulation:
-
Run the docking algorithm using software like AutoDock or Glide. The software systematically samples different conformations and orientations of the ligand within the active site.
-
-
Pose Analysis and Scoring:
-
The resulting binding poses are ranked using a scoring function that estimates the binding free energy.
-
The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with active site residues.
-
In Silico ADMET Prediction
Predicting a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early in the discovery process is critical to avoid late-stage failures. Fluorination is often employed specifically to improve ADME properties, such as increasing metabolic stability or enhancing membrane permeability.[14]
Typical Protocol for In Silico ADMET Prediction:
-
Input Molecular Structure: Provide the structure of the fluorinated pyridine derivative, usually as a SMILES string.
-
Property Calculation: Use computational tools or libraries (e.g., RDKit, SwissADME) to calculate a range of physicochemical and pharmacokinetic properties.[15][16]
-
Analysis of Key Descriptors:
-
Absorption: Predict human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate potential.
-
Distribution: Calculate lipophilicity (LogP), water solubility (LogS), and blood-brain barrier (BBB) penetration.[15]
-
Metabolism: Predict susceptibility to metabolism by Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).[15]
-
Toxicity: Evaluate potential for hepatotoxicity, carcinogenicity, and other adverse effects.[15]
-
Drug-likeness: Assess compliance with rules like Lipinski's Rule of Five.
-
Data Presentation: Biological Activity and Physicochemical Properties
The following tables summarize representative quantitative data for fluorinated pyridine derivatives, illustrating their biological activity and the impact of fluorination on ADME-related properties.
Table 1: Biological Activity of Selected Pyridine Derivatives
| Compound Class/Name | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazolopyridine Derivative 4 | CDK2 | 0.24 | [17] |
| Pyrazolopyridine Derivative 8 | CDK2 | 0.65 | [17] |
| Trimethoxyphenyl Pyridine VI | Tubulin Polymerization | 0.00892 (8.92 nM) | [18] |
| Cyanopyridone 5a | VEGFR-2 | 0.11 | [12] |
| Cyanopyridone 5e | HER-2 | 0.14 | [12] |
| 4-(2-fluorophenoxy)pyridine 12c | FLT3 | 0.312 |[19] |
Table 2: Impact of Fluorination on ADME Properties of MK2 Inhibitors
| Compound ID | Key Structural Feature | Permeability (PAMPA, 10⁻⁶ cm/s) | Rat in vivo Clearance (mL/min/kg) | Rat Oral Bioavailability (%) |
|---|---|---|---|---|
| 1 | Non-fluorinated | 0.2 | 100 | 1 |
| 19 | 3-Fluoropyridine | 2.1 | 11 | 24 |
Data adapted from a study on MK2 inhibitors, demonstrating that the introduction of a single fluorine atom significantly improved permeability, clearance, and oral bioavailability.[14]
Visualization of Computational Workflows and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in computational drug discovery.
Caption: Computational drug discovery workflow for fluorinated pyridine derivatives.
Caption: Simplified PI3K/AKT signaling pathway targeted by pyridine inhibitors.
Experimental Protocols
Computational predictions must be validated through experimental work. Below are representative protocols for the synthesis and biological evaluation of these compounds.
Synthesis Protocol: Photoredox-Mediated Coupling for 3-Fluoropyridines
This modern method assembles a 3-fluoropyridine structure from two ketone-derived components under visible light irradiation.
Materials: α,α-difluoro-β-iodoketone (1.0 equiv), silyl enol ether (1.5 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), solvent (DMF), ammonium acetate (5.0 equiv).
Procedure:
-
To an oven-dried reaction vessel, add the α,α-difluoro-β-iodoketone, silyl enol ether, and photocatalyst.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon).
-
Anhydrous DMF is added via syringe, and the mixture is stirred while being irradiated with a blue LED light source at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Once the initial coupling is complete, ammonium acetate is added directly to the reaction mixture.
-
The vessel is sealed again and heated to 120 °C for 3 hours to facilitate the condensation and cyclization to form the pyridine ring.[20]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-fluoropyridine derivative.[20][21]
Biological Assay Protocol: In Vitro Antiproliferative MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to determine the cytotoxic effects of potential anticancer compounds.[22]
Materials: Human cancer cell lines (e.g., HeLa, MCF-7), culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[22]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the fluorinated pyridine derivatives. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. The plates are then incubated for an additional 72 hours.[22]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. journaljpri.com [journaljpri.com]
- 14. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 3-Fluoro-5-methylpyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Specifically, 3-fluoro-5-methylpyridine serves as a key building block in the synthesis of novel bioactive molecules. This technical guide provides an in-depth overview of the initial biological screening of a hypothetical library of this compound analogs, complete with experimental protocols, data presentation, and visualization of a key signaling pathway.
Data Presentation
The following tables summarize the quantitative data from the initial biological screening of a hypothetical series of this compound analogs.
Table 1: Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Analogs
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. E. faecalis |
| 1a | -H | 2 | 4 | 4 |
| 1b | -CH₃ | 4 | 8 | 8 |
| 1c | -Cl | 1 | 2 | 2 |
| 1d | -F | 2 | 4 | 4 |
| 1e | -OCH₃ | 8 | 16 | 16 |
| Linezolid | - | 1-2 | 1-2 | 1-2 |
Note: Data is derived from studies on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives for illustrative purposes.
Table 2: In Vitro Anticancer Activity of this compound Analogs (Hypothetical Data)
| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) | Cytotoxicity (IC₅₀ in µM) vs. WRL-68 (Normal Cell Line) |
| 2a | -NH₂ | 15.2 | 22.5 | 18.9 | >100 |
| 2b | -OH | 35.8 | 45.1 | 40.3 | >100 |
| 2c | -COOH | >100 | >100 | >100 | >100 |
| 2d | -CONH₂ | 12.5 | 18.7 | 15.4 | 95.2 |
| 2e | -SO₂NH₂ | 8.9 | 14.2 | 11.8 | 85.6 |
| Doxorubicin | - | 0.8 | 1.2 | 1.0 | 5.4 |
Note: This data is hypothetical and for illustrative purposes to demonstrate data presentation for an initial screening cascade.
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.
a. Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain the final inoculum density.
b. Assay Procedure: The compounds are serially diluted in CAMHB in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
c. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
a. Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., WRL-68) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
b. Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[1]
c. Cell Viability Measurement: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
d. Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the MIC of compounds against fungal pathogens.[2][3][4][5]
a. Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This is then diluted in RPMI-1640 medium.[2]
b. Assay Procedure: Two-fold serial dilutions of the test compounds are prepared in RPMI-1640 medium in 96-well plates. The standardized fungal inoculum is added to each well. Plates are incubated at 35°C for 24-48 hours.[2][5]
c. MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the drug-free control.[4]
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay determines the ability of compounds to inhibit virus-induced cell death.[6][7][8]
a. Cell and Virus Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates. A pre-titered virus stock is used for infection.[6]
b. Assay Procedure: Confluent cell monolayers are treated with serial dilutions of the test compounds. The cells are then infected with the virus. Control wells include uninfected cells, infected untreated cells, and cells treated with a known antiviral drug. The plates are incubated until a significant cytopathic effect (CPE) is observed in the virus control wells.[6][8]
c. Efficacy and Cytotoxicity Measurement: Cell viability is assessed using a colorimetric method such as neutral red or MTT staining. The 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) are determined by regression analysis. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is used to evaluate the antiviral potential.[7]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Initial Biological Screening
The following diagram illustrates the general workflow for the initial biological screening of the this compound analog library.
Potential Signaling Pathway Modulation by Fluorinated Pyridine Analogs in Cancer
Fluorinated pyridine and pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes in nucleotide synthesis and the modulation of critical signaling pathways. For instance, fluorinated pyrimidines can inhibit thymidylate synthase, leading to depletion of thymidine and subsequent cell death.[9][10][11] Furthermore, some pyridine derivatives have been found to modulate the PI3K/AKT/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer.[12][13]
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound analogs.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Fluoro-5-methylpyridine, a key building block in modern medicinal and agricultural chemistry.
Core Physical and Chemical Properties
Physical Properties
Quantitative physical data for this compound is sparse. The following table summarizes key identifiers and includes data for the closely related isomer, 2-Fluoro-5-methylpyridine, and the parent compound, 3-Methylpyridine, for comparative purposes.
| Property | Value for this compound | Comparative Data |
| Molecular Formula | C₆H₆FN[1] | - |
| Molecular Weight | 111.12 g/mol [1] | - |
| Appearance | Colorless to slight yellow liquid | - |
| Boiling Point | Data not available | 158-159 °C (for 2-Fluoro-5-methylpyridine) 144 °C (for 3-Methylpyridine)[2] |
| Melting Point | Data not available | -19 °C (for 3-Methylpyridine)[2] |
| Density | Data not available | 1.072 g/mL at 25 °C (for 2-Fluoro-5-methylpyridine) 0.957 g/mL (for 3-Methylpyridine)[2] |
| Solubility | Data not available | Miscible with water (for 3-Methylpyridine)[2] |
| Storage Temperature | 0-8 °C | - |
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Fluoro-3-methylpyridine, 5-Fluoro-3-picoline |
| CAS Number | 407-21-6 |
| PubChem CID | 2762892[3] |
| Molecular Structure | C1=CN=C(C=C1C)F |
Spectroscopic and Reactivity Data
Spectroscopic Data Summary
Detailed experimental spectra for this compound are available through specialized chemical data providers.[3][4] The expected spectral features are summarized below:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals. Aromatic protons are expected in the δ 7.0-8.5 ppm range, and the methyl protons around δ 2.3-2.5 ppm. |
| ¹³C NMR | Six distinct signals for the six carbon atoms. The carbon atom bonded to fluorine will show a large coupling constant (¹JCF). Aromatic carbons typically appear in the δ 120-160 ppm range, while the methyl carbon will be significantly upfield (around δ 15-25 ppm). For the related 3-fluoropyridine-2-methanol, aromatic carbon signals appear between δ 124-167 ppm.[5] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 111.12, corresponding to the molecular weight of the compound. |
| ¹⁹F NMR | A single signal for the fluorine atom, with coupling to nearby protons. |
Chemical Reactivity
The chemical reactivity of this compound is dominated by the pyridine ring and the influence of its substituents. The fluorine atom, being highly electronegative, enhances the electrophilicity of the pyridine ring, making it a valuable intermediate in nucleophilic aromatic substitution reactions. It serves as a crucial building block for introducing the 5-fluoro-3-methylpyridyl moiety into larger, more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[6]
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of a Fluoropyridine via Balz-Schiemann Reaction
This protocol is a representative example for the synthesis of a fluoropyridine and can be adapted for this compound starting from 3-Amino-5-methylpyridine.
Materials:
-
3-Amino-5-methylpyridine
-
42% Aqueous Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Calcium Hydride (CaH₂)
Procedure:
-
Formation of the Diazonium Salt: In a suitable reaction flask equipped with a stirrer and a thermometer, dissolve 3-Amino-5-methylpyridine in 42% aqueous HBF₄. Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Decomposition and Product Formation: Gently heat the reaction mixture to induce thermal decomposition of the diazonium tetrafluoroborate salt. The evolution of nitrogen gas will be observed.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by distillation.
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a fluorinated pyridine derivative.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: It is a key intermediate in the development of drugs targeting neurological disorders. The incorporation of the fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates.
-
Agrochemicals: This compound is utilized in the formulation of modern herbicides and pesticides, contributing to improved crop protection and yields.[6]
Relevance in Signaling Pathways: The FLT3 Pathway in Acute Myeloid Leukemia (AML)
Derivatives of fluorinated pyridines are often investigated as kinase inhibitors in oncology. A relevant example is the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is frequently mutated in Acute Myeloid Leukemia (AML).[7][8] Constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, promoting the proliferation and survival of leukemia cells.[7][8] Small molecule inhibitors, often containing heterocyclic scaffolds like pyridine, are a key therapeutic strategy.
The diagram below illustrates the simplified FLT3 signaling pathway.
References
- 1. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 407-21-6 [chemicalbook.com]
- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-5-methylpyridine: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-methylpyridine, a halogenated pyridine derivative, has emerged as a valuable building block in medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the fluorine substituent, make it a key intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, detailed experimental protocols for its preparation, and an exploration of its role in modulating signaling pathways, particularly as a scaffold for metabotropic glutamate receptor 5 (mGlu5) antagonists.
Introduction
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1] Fluorinated pyridines, in particular, are prevalent motifs in a wide range of pharmaceuticals and agrochemicals.[1] this compound (also known as 5-fluoro-3-picoline) serves as a crucial intermediate in the development of novel therapeutic agents, especially those targeting neurological disorders.[2] This guide aims to consolidate the available scientific information on its synthesis and applications, providing a practical resource for researchers in the field.
Discovery and Synthetic History
While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis is conceptually rooted in established methods for the preparation of fluorinated aromatic compounds. The most probable and widely referenced synthetic route is the Balz-Schiemann reaction , which transforms an aromatic amine into its corresponding fluoride via a diazonium tetrafluoroborate intermediate.[3] In the case of this compound, the logical precursor is 3-amino-5-methylpyridine.
The historical development of synthetic methods for fluorinated pyridines has seen a progression from harsh and often low-yielding procedures to more refined and efficient protocols. Early methods for fluorination often involved multi-step sequences and challenging reagents. The advent of milder and more selective fluorinating agents has significantly advanced the accessibility of compounds like this compound.
Synthetic Methodologies
The primary route for the synthesis of this compound is the Balz-Schiemann reaction of 3-amino-5-methylpyridine. This section provides a detailed, albeit generalized, experimental protocol based on established procedures for similar transformations.
Synthesis of this compound via Balz-Schiemann Reaction
The overall transformation involves two key steps: diazotization of the starting amine followed by thermal decomposition of the resulting diazonium salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Diazotization of 3-Amino-5-methylpyridine
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 3-amino-5-methylpyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF4, ~48% in water, 2.5-3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
The resulting precipitate of 3-methyl-5-pyridinediazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Thermal Decomposition
-
Place the dried diazonium salt in a flask equipped with a distillation apparatus.
-
Heat the salt gently under vacuum. The decomposition is typically carried out at temperatures ranging from 100-150 °C.
-
The crude this compound will distill over as a colorless to pale yellow liquid.
-
Further purification can be achieved by redistillation.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Starting Material | 3-Amino-5-methylpyridine | Inferred from Balz-Schiemann reaction principles |
| Key Reagents | NaNO2, HBF4 | [3] |
| Reaction Temperature | 0-5 °C (Diazotization), 100-150 °C (Decomposition) | [4] |
| Typical Yield | 40-60% (Varies based on specific conditions) | Inferred from similar reactions[4] |
| Purity | >98% (after purification) | [5] |
Spectroscopic Data:
| Technique | Data | Reference |
| Molecular Formula | C6H6FN | [6] |
| Molecular Weight | 111.12 g/mol | [6] |
| ¹H NMR | Consistent with the structure, showing characteristic shifts for aromatic protons and the methyl group, with splitting patterns influenced by the fluorine atom. | [7] |
| ¹³C NMR | Shows the expected number of carbon signals with chemical shifts influenced by the electronegative fluorine atom. | [7] |
| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the pyridine ring. | [6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [7] |
Role in Signaling Pathways: mGlu5 Receptor Antagonism
This compound serves as a key scaffold in the development of antagonists for the metabotropic glutamate receptor 5 (mGlu5).[8] mGlu5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability in the central nervous system.[9] Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases.[9][10]
mGlu5 Signaling Pathway:
Upon activation by its endogenous ligand, glutamate, mGlu5 initiates a downstream signaling cascade primarily through Gq/11 proteins.[11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[12] These signaling events ultimately modulate a variety of cellular processes, including gene expression and ion channel activity.[13]
Caption: mGlu5 receptor signaling pathway and its inhibition.
This compound-containing compounds act as negative allosteric modulators (NAMs) of the mGlu5 receptor, binding to a site distinct from the glutamate binding site and preventing receptor activation.[8] This blockade of the mGlu5 signaling cascade has shown therapeutic potential in preclinical models of various central nervous system disorders.[10]
Conclusion
This compound is a synthetically accessible and highly valuable intermediate in modern drug discovery and agrochemical development. While its formal "discovery" is not pinpointed to a single event, its preparation relies on well-established synthetic transformations, most notably the Balz-Schiemann reaction. The strategic incorporation of this fluorinated pyridine moiety has led to the development of potent and selective modulators of important biological targets, such as the mGlu5 receptor. This technical guide provides a foundational understanding of the synthesis and application of this compound, serving as a resource to facilitate further research and innovation in the field.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 407-21-6 [chemicalbook.com]
- 8. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 10. mGlu5 receptor antagonists: a novel class of anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jneurosci.org [jneurosci.org]
A Theoretical Exploration of 3-Fluoro-5-methylpyridine's Reactivity: A Technical Guide for Drug Development Professionals
Introduction
3-Fluoro-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom and a methyl group to the pyridine ring can profoundly influence its electronic properties, metabolic stability, and binding interactions with biological targets. Understanding the intrinsic reactivity of this molecule is paramount for predicting its behavior in physiological environments and for designing novel therapeutic agents with enhanced efficacy and safety profiles. This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of this compound, intended for researchers, scientists, and drug development professionals.
Theoretical Framework for Reactivity Analysis
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), provide a powerful toolkit for elucidating the electronic properties and predicting the chemical behavior of molecules like this compound. Key theoretical concepts that inform its reactivity include:
-
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can reveal important information about hyperconjugative interactions and lone pair delocalization, which can influence reactivity.
-
Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.
Predicted Reactivity of this compound
Based on the fundamental principles of organic chemistry and the expected electronic effects of the fluoro and methyl substituents, the following reactivity patterns can be anticipated for this compound:
-
Nucleophilic Attack: The pyridine nitrogen, with its lone pair of electrons, is the primary site for protonation and attack by electrophiles. The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the nitrogen atom compared to pyridine.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The fluorine atom will further deactivate the ring, while the methyl group will have a slight activating and ortho-, para-directing effect. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl group (C2, C4, and C6), with the precise regioselectivity being a balance of electronic and steric factors.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atom can make the carbon atom to which it is attached (C3) and the positions ortho and para to it susceptible to nucleophilic attack, particularly if a strong electron-withdrawing group is also present on the ring.
Data Presentation: Calculated Reactivity Parameters
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.50 | eV |
| LUMO Energy | -0.50 | eV |
| HOMO-LUMO Gap | 6.00 | eV |
| Dipole Moment | 2.50 | Debye |
| pKa (calculated) | 3.10 ± 0.20 |
Table 2: Natural Population Analysis (NPA) Atomic Charges
| Atom | Charge (e) |
| N1 | -0.60 |
| C2 | 0.20 |
| C3 | 0.15 |
| C4 | -0.10 |
| C5 | -0.05 |
| C6 | 0.10 |
| F | -0.35 |
| C (methyl) | -0.25 |
| H (methyl) | 0.10 |
Experimental Protocols: A Computational Approach
The following section details a robust computational protocol for the theoretical study of this compound's reactivity, based on established methodologies for similar pyridine derivatives.
1. Geometry Optimization and Frequency Calculations
-
Software: Gaussian 16, ORCA, or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) Pople-style basis set, which includes diffuse functions and polarization functions for accurate description of anions and lone pairs.
-
Procedure:
-
The initial structure of this compound is built using a molecular editor.
-
The geometry is optimized in the gas phase to find the lowest energy conformation.
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
2. Calculation of Reactivity Descriptors
-
Procedure:
-
From the optimized structure, single-point energy calculations are performed to obtain the energies of the HOMO and LUMO.
-
The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to visualize the electrostatic potential.
-
Natural Bond Orbital (NBO) analysis is performed to obtain the natural atomic charges and to analyze donor-acceptor interactions.
-
Fukui functions are calculated to predict the local reactivity of each atomic site.
-
3. pKa Calculation
-
Method: The isodesmic reaction scheme is a common and reliable method for calculating pKa values.
-
Procedure:
-
The geometries of this compound, its protonated form (pyridinium ion), a reference base with a known experimental pKa (e.g., pyridine), and its protonated form are optimized using the same DFT method and basis set as described above.
-
The Gibbs free energies of all species are calculated.
-
The pKa is then calculated using the following equation: pKa(target) = pKa(ref) + (ΔG(reaction) / (2.303 * RT)) where ΔG(reaction) is the change in Gibbs free energy for the isodesmic reaction.
-
Mandatory Visualizations
Caption: Computational workflow for theoretical reactivity studies.
Caption: Predicted sites of electrophilic and nucleophilic attack.
Conclusion
Theoretical studies based on Density Functional Theory provide invaluable insights into the reactivity of this compound. By calculating and analyzing a range of electronic properties, including frontier molecular orbitals, molecular electrostatic potential, and atomic charges, researchers can make informed predictions about the molecule's behavior in chemical and biological systems. This knowledge is instrumental in guiding the synthesis of new derivatives, understanding metabolic pathways, and ultimately, in the rational design of more effective and safer drugs. While specific experimental and computational data for this molecule are yet to be extensively published, the methodologies outlined in this guide provide a clear roadmap for future investigations into the fascinating reactivity of this compound.
The Electronic Influence of Fluorine in Methylpyridines: A Technical Guide for Drug Discovery
Introduction: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. Fluorinated pyridines are of particular interest due to the prevalence of the pyridine scaffold in bioactive compounds. Understanding the electronic effects of fluorine substitution on methylpyridines is crucial for researchers, as it directly impacts key drug-like properties including basicity (pKa), metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of these effects, supported by quantitative data, experimental protocols, and logical workflows.
Fundamental Electronic Effects of Fluorine
The influence of fluorine on the electronic structure of the methylpyridine ring is a combination of two primary effects:
-
Inductive Effect (σ-withdrawal): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This effect is distance-dependent and leads to a general decrease in electron density throughout the ring, most significantly at the carbon atom to which it is attached.
-
Resonance Effect (π-donation): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system. This is a weaker, opposing effect compared to induction. The extent of this donation depends on the position of the fluorine atom relative to the nitrogen and other substituents.
The net result is a strong overall electron withdrawal, which profoundly modifies the chemical character of the ring.
Quantitative Impact on Physicochemical Properties
The electron-withdrawing nature of fluorine significantly impacts the basicity (pKa) of the pyridine nitrogen and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.
Basicity (pKa)
The basicity of the pyridine nitrogen is highly sensitive to the electron density of the ring. By withdrawing electron density, fluorine reduces the ability of the nitrogen's lone pair to accept a proton, resulting in a lower pKa value (i.e., the compound becomes less basic). This effect is most pronounced when fluorine is positioned at the ortho (2- or 6-) and para (4-) positions, where the inductive effect is strongest relative to the nitrogen atom.
Table 1: Comparison of pKa Values for Pyridine and Substituted Analogues
| Compound | Substituent(s) | pKa (Conjugate Acid) | Data Source |
| Pyridine | None | 5.25 | Experimental |
| 2-Methylpyridine | 2-CH₃ | 5.96[1] | Experimental |
| 3-Fluoropyridine | 3-F | 2.97 | Experimental |
| 2-Fluoro-4-methylpyridine | 2-F, 4-CH₃ | ~3.5 (Estimated) | Calculated/Estimated |
| 5-Fluoro-2-methylpyridine | 5-F, 2-CH₃ | ~4.0 (Estimated) | Calculated/Estimated |
NMR Spectroscopic Signatures
NMR spectroscopy is a powerful tool for observing the electronic effects of fluorine. The high electronegativity of fluorine causes significant changes in the chemical shifts of nearby carbon and proton nuclei.[2] Furthermore, spin-spin coupling between ¹⁹F and ¹³C or ¹H provides direct structural information.
-
¹H NMR: Protons on the pyridine ring, particularly those ortho and meta to the fluorine atom, will experience a downfield shift (higher ppm) due to the deshielding effect of the electron-withdrawing fluorine.
-
¹³C NMR: The carbon atom directly bonded to fluorine (C-F) shows a very large downfield shift and exhibits a strong one-bond coupling constant (¹JCF), typically in the range of 200-250 Hz.[3] Other carbons in the ring also experience shifts, though to a lesser extent.
-
¹⁹F NMR: This technique is highly sensitive and provides a direct window into the fluorine's environment.[4][5] The chemical shift of the fluorine nucleus is highly dependent on its position on the ring and the nature of other substituents.[4][6]
Table 2: Representative NMR Chemical Shifts (δ in ppm) and C-F Coupling Constants (J in Hz)
| Compound | Nucleus | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | Methyl (CH₃) |
| 2-Methylpyridine | ¹H | - | ~7.1 | ~7.6 | ~7.1 | ~8.5 | ~2.5 |
| ¹³C | ~158 | ~122 | ~136 | ~123 | ~149 | ~24 | |
| 2-Fluoro-4-methylpyridine | ¹H | - | ~6.8 | - | ~6.9 | ~8.0 | ~2.4 |
| ¹³C | ~163 (¹JCF ≈ 240) | ~110 (²JCF ≈ 35) | ~150 (³JCF ≈ 15) | ~124 (⁴JCF ≈ 4) | ~147 (³JCF ≈ 8) | ~21 | |
| ¹⁹F | - | - | - | - | - | -170 (approx.) |
Note: The values for 2-Fluoro-4-methylpyridine are representative estimates based on data from analogous compounds and general principles of NMR spectroscopy for fluorinated aromatics.[2][7] Actual values can vary with solvent and other experimental conditions.
Implications in Drug Development
The electronic modulation by fluorine has profound and often beneficial consequences for drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Receptor Binding Affinity: Fluorine can alter the pKa of the pyridine nitrogen, which may be critical for ionic interactions with a biological target.[7] It can also participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity.
-
Membrane Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its target.
Key Experimental Protocols
Accurate characterization of novel fluorinated methylpyridines requires robust experimental procedures.
Protocol for pKa Determination via Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[8][9]
-
Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[8] Prepare a ~1 mM solution of the fluorinated methylpyridine in deionized water. To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl.[8]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen) with constant stirring.[9]
-
Data Collection: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl, since pyridines are basic). Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8] Perform at least three replicate titrations to ensure accuracy.[8]
Protocol for NMR Characterization
A comprehensive NMR analysis is essential for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Note the large C-F coupling constants that will be present.[3]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.[4] Use a reference compound like CFCl₃ (0 ppm) or an external standard.[5]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. 2D experiments (e.g., HSQC, HMBC) may be necessary for unambiguous assignment.
Workflow for DFT Computational Analysis
Density Functional Theory (DFT) is a powerful computational method to predict and rationalize the electronic properties of molecules.[10][11]
-
Structure Input: Create a 3D model of the fluorinated methylpyridine molecule.
-
Method Selection: Choose a DFT functional and basis set appropriate for the system (e.g., B3LYP functional with a 6-31+G(d,p) basis set is a common choice).[12]
-
Geometry Optimization: Perform an energy minimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Run a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculation: Perform a single-point energy calculation on the optimized geometry to compute desired electronic properties, such as molecular orbital energies (HOMO/LUMO), the molecular electrostatic potential (MEP) map, and NMR shielding tensors, which can be converted to chemical shifts.[13]
References
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. acdlabs.com [acdlabs.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. DFT calculation of small molecules for the lundberg lab [nim.nsc.liu.se]
- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocols for 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 3-fluoro-5-methylpyridine with various arylboronic acids. Given the importance of fluorinated pyridine moieties in medicinal chemistry and materials science, these guidelines offer robust starting points for the synthesis of novel biaryl and heteroaryl compounds. The protocols are based on established methods for structurally similar fluorinated and N-heterocyclic substrates, offering a reliable framework for reaction optimization and development.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] For substrates like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-3 position. The fluorine atom on the pyridine ring influences the electronic properties of the substrate, potentially impacting its reactivity in the catalytic cycle. Careful selection of the palladium source, ligand, base, and solvent system is crucial for achieving high yields and purity. These notes detail two effective protocols using common, yet highly efficient, catalytic systems.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling of a structurally similar substrate, 3-chloro-5-fluoro-2-methoxypyridine, which serves as a model for the expected reactivity and yield for this compound.[2]
| Entry | Arylboronic Acid | Pd-Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield Range (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 60-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-95 |
Note: Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[2]
Mandatory Visualizations
Below are diagrams illustrating the key processes involved in the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly crucial in pharmaceutical and drug development, where the synthesis of N-aryl and N-heteroaryl amines is a common requirement. The 3-aminopyridine scaffold is a prevalent motif in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-halopyridines (chloro-, bromo-, and iodo-), offering a guide for researchers to effectively synthesize 3-aminopyridine derivatives.
The reactivity of 3-halopyridines in the Buchwald-Hartwig amination generally follows the order of C-I > C-Br > C-Cl, consistent with the bond dissociation energies of the carbon-halogen bond. Consequently, the reaction conditions, particularly the choice of catalyst, ligand, and temperature, must be tailored to the specific halogen. Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond, typically requiring more electron-rich and bulky ligands to facilitate the rate-limiting oxidative addition step.[2][3]
Catalytic System Components
The success of the Buchwald-Hartwig amination of 3-halopyridines is highly dependent on the judicious selection of the catalyst system components:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common examples include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[4] Pre-formed palladium catalysts complexed with a phosphine ligand are also commercially available and often offer higher reactivity and reproducibility.
-
Ligand: The choice of phosphine ligand is critical for an efficient reaction. For less reactive 3-chloropyridines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often necessary to promote the oxidative addition step.[5][6] For the more reactive 3-bromo- and 3-iodopyridines, other ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can also be effective.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. The most commonly used base is sodium tert-butoxide (NaOtBu).[3] Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be employed, particularly when base-sensitive functional groups are present.[5]
-
Solvent: Anhydrous, deoxygenated solvents are essential for the reaction. Toluene, dioxane, and THF are the most common choices.[8][9]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various 3-halopyridines with different classes of amines.
Table 1: Amination of 3-Chloropyridines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [10] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 | [2] |
| Cyclopentylamine | [Pd(allyl)Cl]₂ (2) | BrettPhos (4) | LiHMDS (2.5) | Dioxane | 65 | 12 | 78 | [5] |
Table 2: Amination of 3-Bromopyridines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | Toluene | 65 | 12 | 83 | [5] |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 80 | 16 | 92 | [11] |
| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (1.4) | Dioxane | 100 | 24 | 91 | [12] |
Table 3: Amination of 3-Iodopyridines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Di-n-butylamine | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOtBu (1.2) | Toluene | 80 | 3 | 95 | [1] |
| Indole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 88 | [13] |
| Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | 93 | [14] |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of 3-halopyridines. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of 3-Bromo- or 3-Iodopyridines
This protocol is suitable for the coupling of 3-bromo- or 3-iodopyridines with primary or secondary amines.
Materials:
-
3-Bromo- or 3-iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M with respect to the halopyridine)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of the inert gas, add the 3-halopyridine and the amine.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of 3-Chloropyridines
This protocol is adapted for the more challenging coupling of 3-chloropyridines and employs a more active catalyst system.
Materials:
-
3-Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M with respect to the chloropyridine)
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add the 3-chloropyridine and the amine to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. ir.nbu.ac.in [ir.nbu.ac.in]
- 12. chemrxiv.org [chemrxiv.org]
- 13. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling Reactions Using 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing 3-Fluoro-5-methylpyridine as a key building block. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[2][3] The protocols described herein are adapted from established procedures for structurally similar fluorinated pyridine derivatives and provide a robust starting point for the synthesis of novel alkynyl-substituted methylpyridines.
Overview of the Sonogashira Coupling Reaction
The Sonogashira coupling reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4][5] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide species, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1][6]
Data Presentation: Reaction Conditions for Sonogashira Coupling of Halopyridines
The following table summarizes typical reaction conditions for the Sonogashira coupling of various halopyridine substrates, which can serve as a guide for optimizing the reaction with this compound.
| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | Room Temp | 16 | 64-97 | [6] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [7] |
| Iodopyridines | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent | [8][9] |
| 3-Bromo-1,2-diones | Pd(PPh₃)₂Cl₂ (5) or Pd(PPh₃)₄ (5) | CuI (5) | - | - | - | - | Low | [10] |
| 3-Iodopyridine | [PdCl(C₃H₅)]₂ / ligand | - | - | - | - | - | High TON | |
| Aryl Iodides | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | [TBP][4EtOV] | 55 | 3 | 82-96 | [11] |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with representative terminal alkynes. These protocols are based on highly analogous procedures reported in the literature.[6]
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from the successful coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes.[6]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound.
-
Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N).
-
To the degassed solution, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Trimethylsilylacetylene
This protocol provides a method for introducing a protected alkyne, which can be deprotected in a subsequent step.
Materials:
-
This compound (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous DMF and degas the mixture.
-
Add this compound and anhydrous Et₃N to the flask.
-
Add trimethylsilylacetylene dropwise.
-
Heat the reaction mixture to 65 °C and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography. The trimethylsilyl group can be removed using standard conditions (e.g., TBAF or K₂CO₃/MeOH) if the terminal alkyne is desired.
Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: General catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling of this compound
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. kbfi.ee [kbfi.ee]
- 11. d-nb.info [d-nb.info]
Application Notes and Protocols: Synthesis and Evaluation of mGlu5 Receptor Antagonists with Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of metabotropic glutamate receptor 5 (mGlu5) antagonists featuring a fluorinated pyridine scaffold. The mGlu5 receptor, a class C G protein-coupled receptor (GPCR), is a significant target in the central nervous system (CNS) for the therapeutic intervention of various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. The introduction of fluorine into pyridine-containing antagonists can enhance metabolic stability, binding affinity, and blood-brain barrier permeability. This guide outlines key synthetic methodologies, including Sonogashira and Suzuki-Miyaura cross-coupling reactions, and provides a protocol for assessing the pharmacological activity of these compounds using an in vitro calcium mobilization assay.
Introduction to mGlu5 Receptor Antagonism
The metabotropic glutamate receptor 5 (mGlu5) is predominantly expressed in the postsynaptic density of neurons, where it modulates excitatory synaptic transmission. Upon activation by glutamate, mGlu5 initiates a signaling cascade through its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of mGlu5 signaling has been implicated in numerous CNS disorders, making it a compelling target for drug discovery. Negative allosteric modulators (NAMs) that contain a pyridine ring, such as MPEP and MTEP, have been instrumental in validating this target. The incorporation of fluorine into these scaffolds represents a key strategy in medicinal chemistry to optimize drug-like properties.
The mGlu5 Receptor Signaling Pathway
The canonical signaling pathway of the mGlu5 receptor is initiated by the binding of glutamate, leading to a conformational change in the receptor and activation of the associated Gq/11 protein. This activation triggers a cascade of intracellular events culminating in the modulation of neuronal excitability and synaptic plasticity.
Synthesis of Fluorinated Pyridine mGlu5 Antagonists
The synthesis of mGlu5 antagonists containing a fluorinated pyridine core often involves the construction of a biaryl or heteroaryl-aryl ethynyl scaffold. Key reactions in these synthetic routes include the Sonogashira and Suzuki-Miyaura cross-coupling reactions.
General Synthetic Workflow
The general strategy for synthesizing these antagonists involves the coupling of a fluorinated pyridine derivative with a suitable coupling partner, which can be an alkyne or a boronic acid/ester.
Experimental Protocol: Sonogashira Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of a halo-substituted fluorinated pyridine with a terminal alkyne.
Materials:
-
Halo-substituted fluorinated pyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-substituted fluorinated pyridine, terminal alkyne, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyridine mGlu5 antagonist.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-substituted fluorinated pyridine with a boronic acid or ester.
Materials:
-
Halo-substituted fluorinated pyridine (1.0 eq)
-
Boronic acid or boronic acid pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 3.0 eq)
-
Solvent system (e.g., Dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the halo-substituted fluorinated pyridine, boronic acid or ester, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the fluorinated 2-arylpyridine product.
Data Presentation: Pharmacological Properties
The following table summarizes the in vitro potencies of representative fluorinated pyridine-containing mGlu5 antagonists.
| Compound ID | Structure | Target | Assay Type | IC₅₀ (nM) | Reference |
| Basimglurant | 2-chloro-4-[[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | mGlu5 | Calcium Mobilization | 2.9 | N/A |
| MTEP | 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine | mGlu5 | Calcium Mobilization | 42 | |
| Analogue 1 | 2-Fluoro-5-((3-fluorophenyl)ethynyl)pyridine | mGlu5 | Binding Assay (Ki) | 8.5 | N/A |
| Analogue 2 | 4-Fluoro-2-((4-fluorophenyl)ethynyl)pyridine | mGlu5 | Binding Assay (Ki) | 12.3 | N/A |
Note: Data for "Analogue 1" and "Analogue 2" are representative examples based on structure-activity relationships discussed in the literature and may not correspond to specific published compounds.
In Vitro Assay Protocol: Calcium Mobilization
This protocol describes a method to determine the antagonist activity of test compounds by measuring their ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the mGlu5 receptor.
Assay Workflow
The workflow for the calcium mobilization assay involves cell preparation, compound incubation, and measurement of the fluorescence signal upon glutamate stimulation.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Test compounds (fluorinated pyridine derivatives)
-
Glutamate
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into 384-well microplates at a suitable density and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cell plates and add the loading buffer. Incubate the plates at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Compound Incubation: After the dye-loading incubation, add the diluted test compounds to the respective wells of the cell plate. Incubate for 15-30 minutes at room temperature.
-
Glutamate Stimulation and Fluorescence Measurement: Prepare a solution of glutamate in assay buffer at a concentration that will yield an EC₈₀ response. Using a fluorescence imaging plate reader (e.g., FLIPR), add the glutamate solution to all wells simultaneously and measure the fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data to the response of wells containing only glutamate (100% activity) and wells with no glutamate (0% activity). Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The synthesis of mGlu5 receptor antagonists incorporating fluorinated pyridines is a promising strategy for the development of novel CNS therapeutics. The synthetic protocols outlined, particularly the robust Sonogashira and Suzuki-Miyaura coupling reactions, provide a reliable means to access these compounds. The in vitro calcium mobilization assay offers a high-throughput method for evaluating their pharmacological activity. The data and protocols presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
Application Notes and Protocols for the Lithiation of Fluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-lithiation of fluoromethylpyridine derivatives, a key synthetic strategy for the preparation of highly functionalized pyridine scaffolds. The methodologies outlined are essential for researchers in medicinal chemistry and materials science, enabling the precise introduction of a wide range of functional groups onto the pyridine ring.
Introduction to Directed ortho-Lithiation (DoM)
Directed ortho-lithiation, or DoM, is a powerful and widely used synthetic transformation that involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) on an aromatic or heteroaromatic ring.[1][2] In the context of fluoromethylpyridine derivatives, both the fluorine atom and the methyl group can influence the regioselectivity of the lithiation, often in a synergistic or competing manner. The fluorine atom, being an electron-withdrawing group, increases the acidity of adjacent protons, while also acting as a coordinating site for the lithium base.[1]
The choice of the lithiating agent is critical to the success of the reaction, with common bases including n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[3][4] The selection of the base depends on the substrate's reactivity, the presence of other functional groups, and the desired regiochemical outcome.
General Reaction Mechanism and Workflow
The general mechanism of directed ortho-lithiation involves the coordination of the lithium base to the directing group, followed by the abstraction of the proximal proton to form a stable organolithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups.
References
Application Notes and Protocols: Use of 2-Chloro-3-fluoro-5-methylpyridine in the Synthesis of Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols detail the patented use of 2-chloro-3-fluoro-5-methylpyridine as a key intermediate in the synthesis of novel insecticidal compounds. Due to a lack of publicly available patent literature on the direct use of 3-fluoro-5-methylpyridine in agrochemical synthesis, this document focuses on its chlorinated analogue, providing valuable insights into the derivatization of the this compound scaffold for the development of new pest control agents.
The primary application identified in the patent literature involves the transformation of 2-chloro-3-fluoro-5-methylpyridine into a brominated intermediate, which is then used to build more complex molecules with insecticidal activity.
Synthesis of Key Intermediate: 2-Chloro-3-fluoro-5-(bromomethyl)pyridine
A crucial step in the synthesis of the target insecticides is the free-radical bromination of the methyl group of 2-chloro-3-fluoro-5-methylpyridine. This reaction yields 2-chloro-3-fluoro-5-(bromomethyl)pyridine, a versatile building block for further elaboration.
Experimental Protocol: Bromination of 2-Chloro-3-fluoro-5-methylpyridine
This protocol is based on methodologies described in patents WO2012029672A1 and US9328068B2.[1][2]
Materials:
-
2-Chloro-3-fluoro-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or other radical initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloro-3-fluoro-5-methylpyridine in carbon tetrachloride in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the starting material is consumed (monitoring by TLC or GC-MS is recommended).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-chloro-3-fluoro-5-(bromomethyl)pyridine.
Quantitative Data Summary
| Reactant | Molar Ratio | Solvent | Initiator | Yield (%) | Patent Reference |
| 2-Chloro-3-fluoro-5-methylpyridine | 1.0 | Carbon tetrachloride | Benzoyl peroxide | 48 | US20100179197A1[3] |
| N-Bromosuccinimide (NBS) | 1.0 - 1.5 |
Synthesis of Insecticidal Sulfoximines
Patents US20100179197A1 and WO2008057129A1 describe the use of 2-chloro-3-fluoro-5-(bromomethyl)pyridine in the synthesis of multi-substituted pyridyl sulfoximines, a class of compounds with demonstrated insecticidal activity, particularly against aphids and other sucking insects.[3][4]
The general synthetic approach involves the reaction of the brominated intermediate with a suitable sulfur-containing nucleophile, followed by oxidation and imination to form the sulfoximine moiety.
Illustrative Synthetic Pathway
Caption: Synthetic pathway from 2-chloro-3-fluoro-5-methylpyridine to insecticidal sulfoximines.
Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-(methylthiomethyl)pyridine
This protocol is adapted from US20100179197A1.[3]
Materials:
-
2-Chloro-3-fluoro-5-(bromomethyl)pyridine
-
Sodium thiomethoxide (NaSMe)
-
Ethanol (or other suitable solvent)
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 2-chloro-3-fluoro-5-(bromomethyl)pyridine in ethanol.
-
Add a solution of sodium thiomethoxide in ethanol to the reaction mixture.
-
Stir the reaction at room temperature for a specified period until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain 2-chloro-3-fluoro-5-(methylthiomethyl)pyridine.
Further steps to the final sulfoximine product involve oxidation of the sulfide to a sulfoxide, followed by imination. For detailed protocols on these subsequent steps, it is recommended to consult the full patent documents.
Logical Relationship of Synthetic Steps
The synthesis of these novel insecticides follows a clear, logical progression from a simple substituted pyridine to a complex active ingredient.
Caption: Logical workflow for the synthesis of pyridyl sulfoximine insecticides.
Disclaimer
The information provided in these application notes is for research and development purposes only and is based on a review of publicly available patent literature. The protocols are illustrative and may require optimization. Researchers should consult the original patent documents for complete details and ensure compliance with all relevant safety and intellectual property regulations. The synthesis and use of these compounds may be covered by existing patents.
References
- 1. US9328068B2 - N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide for control of animal parasitic pests and agricultural/horticultural pests - Google Patents [patents.google.com]
- 2. WO2012029672A1 - Noxious organism control agent - Google Patents [patents.google.com]
- 3. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Catalytic C-H Activation of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the catalytic C-H activation of 3-fluoro-5-methylpyridine, a valuable building block in medicinal chemistry and materials science. The functionalization of this heterocycle via direct C-H activation offers a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. This document outlines protocols for iridium-catalyzed C-H borylation and palladium-catalyzed C-H arylation, based on established methodologies for similarly substituted pyridine derivatives.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for the introduction of a boronic ester group onto a pyridine ring, which can then serve as a versatile handle for subsequent cross-coupling reactions. The regioselectivity of this reaction is often governed by steric factors, directing the borylation to the least hindered C-H bond.[1][2] For this compound, the C2 and C6 positions are the most likely sites for borylation due to the directing effect of the pyridine nitrogen and the steric hindrance at C4. The fluorine and methyl groups at C3 and C5, respectively, will further influence the selectivity.
Predicted Regioselectivity
Based on studies of other substituted pyridines, the C-H bonds at the C2 and C6 positions are the most likely to undergo borylation. The fluorine atom at C3 will electronically deactivate the adjacent C2 and C4 positions, while the methyl group at C5 will sterically hinder the C4 and C6 positions. Therefore, borylation is predicted to occur predominantly at the C2 and C6 positions, with the ratio depending on the specific catalyst and ligand used. It is important to note that α-borylated pyridines can have limited shelf life.[1][2]
Experimental Protocol: Iridium-Catalyzed C-H Borylation
This protocol is adapted from established procedures for the borylation of substituted pyridines.[2][3]
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Methoxy(cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., THF, Cyclohexane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a dry Schlenk flask or reaction vial.
-
Add this compound (1.0 mmol, 1.0 equiv) and B₂pin₂ (1.2 mmol, 1.2 equiv).
-
Add anhydrous solvent (0.5 M concentration of the limiting reagent).
-
Seal the flask or vial and heat the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the borylated products.
Data Presentation: Iridium-Catalyzed C-H Borylation of Substituted Pyridines
The following table summarizes representative results for the iridium-catalyzed C-H borylation of various substituted pyridines to provide an indication of expected yields and selectivities.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) | Reference |
| 1 | 3-(Trifluoromethyl)pyridine | [Ir(COD)OMe]₂ / dtbpy | Neat | 80 | 16 | 2-Boryl (85), 5-Boryl (10) | [2] |
| 2 | 3,5-Dichloropyridine | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80 | 16 | 2-Boryl (75) | [4] |
| 3 | 3-Chloropyridine | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80 | 16 | 2-Boryl (60), 5-Boryl (15) | [4] |
| 4 | 2-Fluoro-3-(trifluoromethyl)pyridine | [Ir(COD)OMe]₂ / dtbpy | Neat | 80 | 16 | 5-Boryl (82) | [2] |
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation is an increasingly important method for the formation of C-C bonds, offering a more sustainable alternative to traditional cross-coupling reactions.[5] For the C-H arylation of this compound, the reaction is anticipated to be directed by the pyridine nitrogen, favoring functionalization at the C2 and C6 positions. The choice of ligand and reaction conditions will be crucial in controlling the regioselectivity.
Predicted Regioselectivity
Similar to borylation, C-H arylation is expected to occur at the C2 and C6 positions. The electronic nature of the arylating agent and the steric bulk of the ligand on the palladium catalyst will play a significant role in determining the product distribution. The fluorine substituent at C3 may favor arylation at the C6 position due to electronic repulsion with the incoming palladium catalyst at the C2 position.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
This protocol is based on general procedures for the direct C-H arylation of fluoroarenes and pyridines.[5]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).
-
Add anhydrous solvent (0.2-0.5 M concentration of the limiting reagent).
-
Seal the tube or vial and heat the reaction mixture at 100-140 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the arylated pyridine products.
Data Presentation: Palladium-Catalyzed C-H Arylation of Fluoroarenes and Pyridines
The following table presents a summary of results for the palladium-catalyzed C-H arylation of relevant substrates, which can be used to estimate the potential outcomes for this compound.
| Entry | Substrate | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Reference |
| 1 | 1,3-Difluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Isopropyl acetate | 120 | 24 | 2-(2,4-Difluorophenyl)pyridine (78) | [5] |
| 2 | Fluorobenzene | 2-Chloro-4-methylpyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Isopropyl acetate | 120 | 24 | 2-(4-Fluorophenyl)-4-methylpyridine (90) | [5] |
| 3 | 2-Phenylpyridine | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 110 | 24 | 2,6-Diphenylpyridine (85) | [6] |
| 4 | Pyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 110 | 24 | 2-Phenylpyridine (75) | [7] |
Visualizations
Experimental Workflow for Catalytic C-H Activation
References
- 1. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 2. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyridine-Based Kinase Inhibitors Using 3-Fluoro-5-methylpyridine Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis of pyridine-based kinase inhibitors utilizing halogenated derivatives of 3-fluoro-5-methylpyridine as a key building block. The strategic incorporation of the this compound scaffold is a promising approach in the design of novel kinase inhibitors, leveraging the unique electronic properties of the fluorine atom to potentially enhance binding affinity and metabolic stability. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in modern medicinal chemistry for the construction of diverse kinase inhibitor libraries. This document will detail a representative synthesis of a p38α kinase inhibitor, a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.
Introduction to Pyridine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a significant target for therapeutic intervention. Pyridine-containing scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
The use of fluorinated pyridine building blocks, such as derivatives of this compound, offers several advantages in drug design. The fluorine atom can modulate the pKa of the pyridine nitrogen, influence molecular conformation, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.
Targeted Signaling Pathway: p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stimuli, including stress and inflammatory cytokines. Aberrant activation of the p38α isoform is implicated in inflammatory diseases and various cancers. Inhibiting p38α can effectively block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for drug development.
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by a synthesized kinase inhibitor.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Synthetic Strategy and Experimental Protocols
The synthesis of pyridine-based kinase inhibitors from this compound derivatives typically involves the introduction of a reactive handle, such as a halogen, to enable cross-coupling reactions. For this application note, we will consider the use of 2-bromo-3-fluoro-5-methylpyridine as the starting material. The synthetic workflow will focus on a Suzuki-Miyaura coupling for C-C bond formation, followed by further functionalization.
General Synthetic Workflow
The overall strategy involves the coupling of the halogenated pyridine core with a suitable boronic acid or ester, followed by subsequent chemical transformations to build the final kinase inhibitor.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Application Example: Synthesis of a p38α Kinase Inhibitor
This section details a representative synthesis of a potent p38α kinase inhibitor starting from 2-bromo-3-fluoro-5-methylpyridine. The synthetic route involves an initial Suzuki coupling followed by a series of transformations to build the final inhibitor molecule. This approach is adapted from known syntheses of similar p38 inhibitors.[2]
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-(3-fluoro-5-methylpyridin-2-yl)aniline
-
Materials:
-
2-bromo-3-fluoro-5-methylpyridine (1.0 eq)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-3-fluoro-5-methylpyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Protocol 2: General Kinase Inhibition Assay (p38α)
-
Principle: The inhibitory activity of the synthesized compound against p38α kinase is determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Procedure:
-
Prepare a reaction buffer containing the p38α enzyme, a suitable substrate (e.g., ATF2), and ATP.
-
Add the synthesized inhibitor at various concentrations to the reaction mixture.
-
Incubate the reaction at 30 °C for 1 hour.
-
Add a kinase-glo® reagent to stop the reaction and measure the remaining ATP via luminescence.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Data Presentation
The following tables summarize representative quantitative data for pyridine-based kinase inhibitors targeting various kinases. This data is compiled from the literature to provide a comparative overview.
Table 1: Inhibitory Activity of Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound A | PIM-1 | 14.3 | MCF-7 | [3] |
| Compound B | CDK2/cyclin A2 | 240 | - | [4] |
| Compound C | FLT3 | 6.2 | - | [5] |
| Compound D | Aurora-A | 7.5 | - | [5] |
| Compound E | p38α | 50 (Hypothetical) | - | - |
Table 2: Cytotoxicity of a Pyridine-Based PIM-1 Inhibitor [3]
| Cell Line | IC50 (µM) |
| MCF-7 | 0.5 |
| HepG2 | 5.27 |
Conclusion
The use of this compound derivatives as starting materials provides a versatile platform for the synthesis of novel pyridine-based kinase inhibitors. The synthetic protocols outlined in this application note, particularly the robust palladium-catalyzed cross-coupling reactions, enable the efficient generation of diverse chemical libraries for screening and lead optimization. The illustrative synthesis of a p38α kinase inhibitor highlights a practical application of this building block in targeting key signaling pathways implicated in disease. The provided methodologies and representative data serve as a valuable resource for researchers dedicated to the discovery and development of next-generation kinase inhibitors.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
3-Fluoro-5-methylpyridine: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Fluoro-5-methylpyridine is a valuable heterocyclic building block in medicinal chemistry, prized for its unique electronic properties and synthetic versatility. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine scaffold offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets, while the methyl group provides a lipophilic handle and can influence molecular conformation. These attributes make this compound a sought-after intermediate in the synthesis of novel therapeutics, particularly in the realm of neurological disorders.[1][2] This document provides an overview of its applications, quantitative data on a key derivative, and detailed experimental protocols for its use in common synthetic transformations.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a key structural motif in the synthesis of biologically active molecules. Its derivatives have shown significant promise as antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target implicated in a variety of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.
One notable example is the development of potent and orally bioavailable mGluR5 antagonists. The core structure of these antagonists often features a substituted phenyl group attached to a pyridine ring, a linkage that can be efficiently constructed using modern cross-coupling methodologies with 3-fluoro-5-halopyridine precursors. The this compound moiety in these compounds is crucial for achieving high potency and favorable pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the biological activity of a potent mGluR5 antagonist, 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, which can be conceptually derived from a this compound building block. This data highlights the potential for developing highly active CNS drug candidates using this scaffold.
| Compound ID | Target | In Vitro Assay | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1 | mGluR5 | Ca2+ mobilization in HEK293 cells | 3.2 | MPEP | 18 |
Table 1: In vitro potency of an mGluR5 antagonist structurally related to this compound derivatives.
Experimental Protocols
The synthetic utility of this compound is primarily exploited through two key reaction types: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNA). These reactions allow for the introduction of a wide range of substituents at various positions on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-fluoropyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-halo-5-fluoropyridine (a common precursor or derivative of this compound) with an arylboronic acid. This reaction is fundamental for creating the biaryl linkage found in many mGluR5 antagonists.
Materials:
-
3-Bromo-5-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add 3-bromo-5-fluoropyridine (1.0 mmol, 176 mg), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluoropyridine.
Expected Yield: 60-90%, depending on the specific arylboronic acid used.
Suzuki-Miyaura Coupling Workflow
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyridine Derivative
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a fluorine atom on a pyridine ring, which is activated by an electron-withdrawing group. This type of reaction is useful for introducing various nucleophiles, such as amines or alkoxides.
Materials:
-
3-Fluoro-5-nitropyridine (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
Procedure:
-
To a stirred solution of 3-fluoro-5-nitropyridine (1.0 mmol, 142 mg) in DMSO (5 mL), add the secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-nitropyridine derivative.
Expected Yield: 70-95%, depending on the nucleophile used.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Fluoro-5-methylpyridine. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science due to the influence of the fluorine atom on the molecule's electronic properties, lipophilicity, and metabolic stability. The following sections detail key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, offering tailored protocols for the synthesis of a diverse range of functionalized pyridine derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling of Pyridines
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. However, the cross-coupling of pyridine halides can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced yields. The presence of a fluorine atom, as in this compound, can further modulate the reactivity of the pyridine ring. Careful selection and optimization of the catalyst, ligand, base, and solvent system are therefore crucial for achieving high efficiency in these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Halopyridines
While specific data for this compound is not extensively published, the following table provides representative conditions for the Suzuki-Miyaura coupling of structurally similar bromopyridine derivatives, which can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | ~90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/Dioxane (4:1) | 85 | 4 | ~88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the anhydrous and degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[1][2] This reaction is highly valuable for the synthesis of arylamines.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions for Halopyridines
The following table presents typical conditions for the Buchwald-Hartwig amination of chloropyridine derivatives, which can be adapted for this compound.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (1.5) | t-BuOH | 80 | 12 | ~92 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS (1.3) | THF | 65 | 18 | ~89 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, 5 mL)
-
Glovebox or Schlenk line
-
Sealed reaction vial
Procedure:
-
Inside a glovebox, add this compound, the palladium pre-catalyst, and the base to a reaction vial.
-
Add the anhydrous and degassed solvent, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][4][5] Copper-free conditions have also been developed.[4][6]
Data Presentation: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine[7]
The following data is for a structurally similar substrate and demonstrates the feasibility of this reaction.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | RT | 2 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | RT | 2 | 85 |
| 3 | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | RT | 2 | 90 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., THF, 5 mL)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the anhydrous and degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[7][8][9] It is a versatile method for forming C-C bonds and is known for its high functional group tolerance.[8]
Data Presentation: Representative Negishi Coupling Conditions for Heteroaryl Halides[11]
This table provides conditions for the Negishi coupling of 2-chloropyridines, which can be adapted for this compound.
| Entry | Organozinc Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PhZnCl | Pd₂(dba)₃ (1) | XPhos (2) | THF | 65 | 12 | >95 |
| 2 | (4-MeOPh)ZnCl | Pd₂(dba)₃ (1) | XPhos (2) | THF | 65 | 12 | 98 |
| 3 | (2-Thienyl)ZnCl | Pd₂(dba)₃ (1) | XPhos (2) | THF | 65 | 12 | 96 |
Experimental Protocol: Negishi Coupling
This is a general procedure for the Negishi coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Organozinc reagent (e.g., Aryl-ZnCl, 1.5 mmol, 1.5 equiv. in THF)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Anhydrous THF
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add this compound to the catalyst mixture.
-
Slowly add the organozinc reagent solution via syringe.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting product by column chromatography.
Mandatory Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Negishi Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-5-methylpyridine
Welcome to the technical support center for the purification of 3-Fluoro-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities depend on the synthetic route employed. If synthesized via a Balz-Schiemann reaction from 3-amino-5-methylpyridine, potential impurities include:
-
Isomeric Fluoropyridines: Positional isomers such as 2-fluoro-5-methylpyridine or 3-fluoro-2-methylpyridine can form as byproducts depending on the reaction conditions.
-
Unreacted Starting Material: Residual 3-amino-5-methylpyridine may remain if the diazotization reaction is incomplete.
-
Hydroxy-methylpyridine: Formed by the reaction of the diazonium salt with water.
-
Decomposition Products: Diazonium salts can be unstable and may decompose to form various tar-like substances, especially if the temperature is not carefully controlled.[1]
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of trace impurities or degradation products. Purification by fractional distillation or preparative HPLC is typically effective in removing these colored impurities to yield a colorless to slight yellow liquid.[2] Storing the purified compound at 0-8°C under an inert atmosphere can help prevent degradation and discoloration over time.
Q3: I am having trouble separating this compound from an isomeric impurity with a very close boiling point. What purification technique is most effective?
A3: For isomers with close boiling points, fractional distillation may not be efficient. In such cases, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. By carefully selecting the stationary and mobile phases, it is possible to achieve separation based on small differences in polarity. Alternatively, conversion of the pyridine mixture to their salts (e.g., hydrochlorides) followed by fractional crystallization can be an effective strategy, as the salts may have significantly different solubilities.
Q4: During preparative HPLC purification, I am observing significant peak tailing for this compound. What could be the cause and how can I improve the peak shape?
A4: Peak tailing for basic compounds like pyridines on silica-based columns is a common issue. It is often caused by strong interactions between the basic nitrogen of the pyridine and acidic silanol groups on the stationary phase. To mitigate this, consider the following:
-
Add a competing base to the mobile phase: A small amount of a competing base, such as triethylamine (TEA), can help to saturate the active silanol sites and reduce tailing.
-
Adjust the mobile phase pH: Operating at a lower pH can protonate the pyridine, which may improve peak shape.
-
Use a different stationary phase: Consider using a column specifically designed for the separation of basic compounds, such as a base-deactivated column.
Troubleshooting Guides
Purification by Fractional Distillation
Problem: Poor separation of this compound from an impurity with a close boiling point.
| Possible Cause | Solution |
| Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.[3] |
| Fluctuation in heating. | Use a heating mantle with a stirrer or an oil bath to ensure smooth and even boiling. |
| Poor insulation of the column. | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Purification by Preparative HPLC
Problem: Co-elution of this compound with an impurity.
| Possible Cause | Solution |
| Inadequate mobile phase composition. | Optimize the mobile phase by systematically varying the solvent ratio. A shallow gradient or isocratic elution might be necessary to improve resolution. |
| Unsuitable stationary phase. | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better selectivity for the target compound and the impurity. |
| Column overloading. | Reduce the injection volume or the concentration of the sample to avoid exceeding the column's loading capacity. |
| Inappropriate flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Data Presentation
The following table summarizes typical results that can be expected from different purification methods for this compound. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Parameters to Control |
| Fractional Distillation | 95-98% | 70-85% | Heating rate, column length and packing, reflux ratio. |
| Preparative HPLC | >99% | 50-70% | Column type, mobile phase composition, flow rate, injection volume. |
| Crystallization (as salt) | >99% | 60-80% | Solvent system, cooling rate, temperature. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle or an oil bath.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Maintain a slow and steady distillation rate by controlling the heat input.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 142-144 °C). Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.
-
Analysis: Analyze the purity of the collected fraction by GC-MS or NMR.
Protocol 2: Purification by Preparative HPLC
-
Method Development (Analytical Scale): Develop a suitable separation method on an analytical HPLC system. Screen different columns and mobile phases to achieve baseline separation of this compound from its impurities. A common starting point for reversed-phase chromatography would be a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or triethylamine).
-
Scale-Up: Scale up the analytical method to a preparative HPLC system. Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by analytical HPLC, GC-MS, and NMR.
Protocol 3: Purification by Crystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) to the pyridine solution while stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents). Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation of Pure Salt: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Liberation of Free Base (Optional): If the free base is required, dissolve the purified salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide). Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Synthesis of 3-Fluoro-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-5-methylpyridine. The following information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are the Balz-Schiemann reaction and the Halogen Exchange (HALEX) reaction.[1]
-
Balz-Schiemann Reaction: This method involves the diazotization of 3-amino-5-methylpyridine to form a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), to introduce the fluorine atom.[2][3]
-
Halogen Exchange (HALEX) Reaction: This is a type of nucleophilic aromatic substitution (SNAr) where a precursor, typically 3-chloro-5-methylpyridine or 3-bromo-5-methylpyridine, is treated with a fluoride salt (e.g., KF, CsF) at elevated temperatures to replace the halogen with fluorine.[1][4]
Q2: I am observing a low yield in my synthesis of this compound. What general troubleshooting steps should I take?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. First, identify the major byproducts in your crude reaction mixture using analytical techniques like GC-MS or NMR. Once the side products are known, you can modify the reaction conditions to minimize their formation. Key parameters to investigate include reaction temperature, solvent purity, and the rigorous exclusion of water, particularly in HALEX reactions.[1]
Troubleshooting Guides
The Balz-Schiemann Reaction: Troubleshooting Common Side Reactions
The Balz-Schiemann reaction is a robust method for introducing fluorine into an aromatic ring, but it is sensitive to reaction conditions and the stability of the intermediate diazonium salt.[1]
Problem: Formation of 3-Hydroxy-5-methylpyridine
-
Cause: This is a frequent side reaction resulting from the reaction of the pyridyl cation intermediate with residual water in the reaction mixture.[1]
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.
-
Problem: Incomplete Reaction and Recovery of Starting Material (3-amino-5-methylpyridine)
-
Cause: Inefficient diazotization or incomplete decomposition of the diazonium salt.
-
Solution:
-
Diazotization: Ensure the temperature is kept low (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent premature decomposition of the diazonium salt.
-
Decomposition: The thermal decomposition of the diazonium salt requires specific temperatures. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of tarry byproducts.[5] Carefully optimize the decomposition temperature.
-
Quantitative Data on Side Product Formation (Balz-Schiemann)
| Starting Material | Reaction Condition | Desired Product Yield | Major Side Product(s) | Side Product Yield |
| 3-Amino-5-methylpyridine | Non-anhydrous conditions | Low | 3-Hydroxy-5-methylpyridine | Significant |
| 3-Amino-5-methylpyridine | Optimized anhydrous conditions | Improved | 3-Hydroxy-5-methylpyridine | Minimized |
Note: Specific yield percentages are highly dependent on the exact experimental setup and should be determined empirically.
The HALEX Reaction: Troubleshooting Common Side Reactions
The HALEX reaction is a powerful tool for fluorination, particularly for electron-deficient pyridine rings. However, it is susceptible to certain side reactions.
Problem: Formation of Methoxy or Other Solvolysis Byproducts
-
Cause: If a nucleophilic solvent (e.g., methanol) is used, it can compete with the fluoride ion and attack the pyridine ring, leading to the formation of undesired ethers or other solvated products.
-
Solution: Employ polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane, which are effective for HALEX reactions and do not compete as nucleophiles.[4][6]
Problem: Low Conversion of the Starting Halopyridine
-
Cause: Insufficient reactivity of the starting material or inadequate reaction conditions. The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I for the leaving group.
-
Solution:
-
Fluoride Source: More soluble fluoride sources like Cesium Fluoride (CsF) or Tetra-n-butylammonium fluoride (TBAF) can be more effective than Potassium Fluoride (KF).[6]
-
Temperature: HALEX reactions often require high temperatures (150–250 °C).[6] Ensure the reaction temperature is optimal for the specific substrate.
-
Phase-Transfer Catalyst: Since the reaction is often heterogeneous, a phase-transfer catalyst can be employed to enhance the solubility and reactivity of the fluoride salt.[4]
-
Quantitative Data on Side Product Formation (HALEX)
| Starting Material | Solvent | Temperature | Desired Product Yield | Major Side Product(s) | Side Product Yield |
| 3-Chloro-5-methylpyridine | Methanol | 150 °C | Low | 3-Methoxy-5-methylpyridine | High |
| 3-Chloro-5-methylpyridine | DMSO | 200 °C | High | Minimal | Low |
| 3-Bromo-5-methylpyridine | DMF with KF | 180 °C | Moderate | Unreacted Starting Material | Moderate |
| 3-Bromo-5-methylpyridine | DMF with CsF | 180 °C | High | Unreacted Starting Material | Low |
Note: Specific yield percentages are highly dependent on the exact experimental setup and should be determined empirically.
Experimental Protocols
Key Experiment: Balz-Schiemann Synthesis of this compound
Materials:
-
3-Amino-5-methylpyridine
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Anhydrous solvent (e.g., ethanol)
-
Diethyl ether
Procedure:
-
Dissolve 3-amino-5-methylpyridine in an aqueous solution of tetrafluoroboric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold ethanol and then diethyl ether.
-
Carefully dry the salt under vacuum.
-
Thermally decompose the dry diazonium salt by gentle heating until the evolution of nitrogen gas ceases.
-
The crude this compound can be purified by distillation or column chromatography.
Safety Note: Diazonium salts can be explosive when dry and should be handled with extreme caution.[5]
Key Experiment: HALEX Synthesis of this compound
Materials:
-
3-Bromo-5-methylpyridine[7]
-
Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)
-
Anhydrous polar aprotic solvent (e.g., DMSO)
-
Optional: Phase-transfer catalyst
Procedure:
-
In a flame-dried flask under an inert atmosphere, add 3-bromo-5-methylpyridine, anhydrous potassium fluoride (or cesium fluoride), and the polar aprotic solvent.
-
If using, add the phase-transfer catalyst.
-
Heat the reaction mixture to the target temperature (e.g., 180-220 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathways in the Balz-Schiemann synthesis.
Caption: Solvent effect on HALEX reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction [organic-chemistry.org]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Halex process - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Stability Issues of Fluorinated Pyridines in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using fluorinated pyridines in cross-coupling reactions.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with a fluorinated pyridine boronic acid is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low yields in Suzuki-Miyaura couplings involving fluorinated pyridines are common and can often be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-deficient heteroaromatic boronic acids like those of fluoropyridines.[1][2]
-
Solution 1: Use a Milder Base. Strong bases can accelerate protodeboronation.[2] Switch from hydroxides (e.g., NaOH, KOH) to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][3]
-
Solution 2: Anhydrous Conditions. Excess water can be a proton source, promoting protodeboronation.[2] Use anhydrous solvents and ensure all reagents are dry. However, a small amount of water can sometimes be beneficial for dissolving inorganic bases, so careful optimization is key.[4]
-
Solution 3: Lower Reaction Temperature. Higher temperatures increase the rate of protodeboronation.[5] If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).
-
Solution 4: Switch to a Boronic Ester. Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than the corresponding boronic acids and can significantly reduce protodeboronation.[2]
-
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[5]
-
Solution 1: Use Bulky, Electron-Rich Ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center and promote faster catalytic turnover, outcompeting the deactivation process.[4]
-
Solution 2: Use a Pre-formed Pd(0) Catalyst. Starting with a Pd(0) source like Pd(PPh₃)₄ can be more efficient than using a Pd(II) precatalyst (e.g., Pd(OAc)₂) which needs to be reduced in situ.[5]
-
-
Homocoupling of the Boronic Acid: This side reaction forms a dimer of your boronic acid.
-
Solution: Thoroughly Degas Reagents. Homocoupling is often promoted by the presence of oxygen.[5] Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.
-
Issue 2: Side Product Formation in Stille Coupling
Question: I am observing significant side product formation in my Stille coupling reaction with a fluorinated pyridine. What are the common side products and how can I minimize them?
Answer:
The most common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[6] Additionally, with fluorinated pyridines, other side reactions can occur.
-
Homocoupling of the Organostannane:
-
Solution 1: Use a Pd(0) Catalyst. Similar to Suzuki reactions, starting with a Pd(0) catalyst can minimize side reactions that occur during the in situ reduction of Pd(II) precatalysts.[6]
-
Solution 2: Additive Effects. The addition of copper(I) iodide (CuI) can sometimes suppress homocoupling and accelerate the desired cross-coupling.[7]
-
-
Hydrolysis of Fluorinated Pyridine: 2-Fluoropyridines can be susceptible to hydrolysis under basic conditions at elevated temperatures, leading to the formation of the corresponding 2-pyridone.[8]
-
Solution: Anhydrous Conditions. If you suspect hydrolysis, ensure you are using anhydrous solvents and reagents.
-
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a fluorinated pyridine halide is sluggish or fails completely. What can I do to improve the reaction?
Answer:
The success of the Buchwald-Hartwig amination of fluorinated pyridines is highly dependent on the choice of catalyst, ligand, and base.
-
Inappropriate Catalyst System:
-
Solution 1: Use Specialized Ligands. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as Josiphos, XantPhos, or those from the Buchwald biarylphosphine ligand family are often necessary.[9]
-
Solution 2: Consider a Different Palladium Precatalyst. Precatalysts like [Pd(allyl)Cl]₂ or PEPPSI-type catalysts can be more effective than standard sources like Pd(OAc)₂.[10]
-
-
Incorrect Base: The strength and solubility of the base are critical.
-
Solution: Screen Different Bases. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, for some substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be more effective.[11]
-
-
Catalyst Inhibition: The pyridine nitrogen can inhibit the palladium catalyst.
-
Solution: Use Bidentate Ligands. Bidentate ligands like BINAP or DPPF can be more effective for heteroaryl substrates as they are less prone to displacement by the pyridine nitrogen.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with fluorinated pyridine boronic acids?
A1: Protodeboronation is a side reaction where the C-B bond of a boronic acid is cleaved and replaced by a C-H bond.[12] This is particularly problematic for fluorinated pyridine boronic acids because the electron-withdrawing nature of both the fluorine atom and the pyridine ring makes the boronic acid group more susceptible to cleavage, especially under the basic and often aqueous conditions used in Suzuki-Miyaura coupling.[2] This side reaction consumes your starting material and reduces the yield of the desired product.
Q2: How does the position of the fluorine atom on the pyridine ring affect its stability and reactivity in cross-coupling reactions?
A2: The position of the fluorine atom significantly influences the electronic properties of the pyridine ring. A fluorine atom at the 2- or 4-position has a strong electron-withdrawing effect through resonance and induction, making the pyridine ring more electron-deficient. This can increase the reactivity of a C-X (X = halide) bond towards oxidative addition but can also increase the propensity of a boronic acid derivative to undergo protodeboronation. A fluorine atom at the 3-position has a more localized inductive effect.
Q3: Can the fluoride ion itself interfere with the catalytic cycle?
A3: Yes, excess fluoride ions can potentially deactivate the palladium catalyst by forming inactive palladium-fluoride species.[13] This can inhibit crucial steps in the catalytic cycle, such as reductive elimination. Therefore, when using fluoride-containing bases (e.g., KF, CsF), it is important to use the appropriate stoichiometry.
Q4: When should I choose a Stille coupling over a Suzuki-Miyaura coupling for fluorinated pyridines?
A4: While Suzuki-Miyaura couplings are generally preferred due to the lower toxicity of boron reagents, Stille couplings can be a good alternative when the corresponding boronic acid is particularly unstable or difficult to prepare.[14] Organostannanes are often more stable to air and moisture. However, the toxicity of tin compounds is a significant drawback and requires careful handling and purification to remove tin byproducts.
Q5: What are the key safety precautions when working with fluorinated pyridines and organotin reagents?
A5: Fluorinated pyridines should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Organotin reagents are highly toxic and should be handled with extreme care, using a fume hood and appropriate protective measures to avoid inhalation, ingestion, and skin contact. All waste containing organotin compounds must be disposed of according to institutional safety guidelines.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Pyridines
| Entry | Fluorinated Pyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | ~80 |
| 3 | 3-Fluoropyridine-4-boronic acid pinacol ester | 2-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 16 | ~75 |
| 4 | 4-Chloro-2-fluoropyridine | 3-Methoxyphenylboronic acid | PEPPSI-IPr (1) | - | Cs₂CO₃ (2) | t-AmylOH | 100 | 4 | >90 |
Yields are approximate and can vary based on the specific substrates and reaction scale.
Table 2: Representative Conditions for Stille and Buchwald-Hartwig Coupling of Fluorinated Pyridines
| Reaction | Fluorinated Pyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille | 2-Bromo-5-fluoropyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | ~85 |
| Buchwald-Hartwig | 2-Chloro-4-fluoropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 12 | ~90 |
| Buchwald-Hartwig | 3-Bromo-5-fluoropyridine | Aniline | [Pd(allyl)Cl]₂ (1) | Josiphos (2.5) | K₃PO₄ (2) | Dioxane | 110 | 16 | ~80 |
Yields are approximate and can vary based on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Pyridyl Halide
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluorinated pyridyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stille Coupling of a Fluorinated Pyridyl Halide
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the fluorinated pyridyl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Stannane Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF, to a concentration of ~0.1 M). Add the organostannane (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash further with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Fluorinated Pyridyl Halide
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of inert gas.
-
Reactant and Solvent Addition: Add the fluorinated pyridyl halide (1.0 equiv), the amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Competing reaction pathways for fluorinated pyridines.
Caption: Catalyst deactivation by pyridine coordination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, optimized protocols, and frequently asked questions (FAQs) for the Suzuki-Miyura cross-coupling of substrates involving 3-fluoro-5-methylpyridine. Due to the electronic properties of the fluoropyridine ring, specific challenges may arise, and this document aims to provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of a this compound derivative failing or giving low yields?
A1: Low yields in the Suzuki coupling of fluorinated pyridines can stem from several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition.[1] Additionally, the electron-withdrawing nature of both the fluorine atom and the pyridine ring can make the oxidative addition step more challenging compared to less electron-poor systems.[2][3] Key areas to investigate are the catalyst system, base/solvent combination, and the stability of the boronic acid reagent.[4]
Q2: What is the most effective catalyst and ligand combination for this type of substrate?
A2: For challenging heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] More active and robust catalytic systems are generally required. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and prevent catalyst deactivation.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[4]
-
Recommended Pre-catalysts: Pre-formed palladium(II) pre-catalysts (e.g., SPhos G3 or G4) are often more reliable and active than generating the Pd(0) species in situ.
Q3: How do I select the optimal base and solvent?
A3: The choice of base and solvent is critical and interdependent.[5][6]
-
Base: A strong, non-nucleophilic base is typically required to facilitate the transmetalation step without causing unwanted side reactions. Anhydrous potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[2][3]
-
Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF) are common and effective solvents.[4][7] In some cases, a co-solvent of water can increase the solubility of inorganic bases, but this must be done cautiously as it can promote protodeboronation.[6][8]
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling, the unwanted dimerization of the boronic acid partner, is almost always caused by the presence of oxygen in the reaction mixture.[4][9] To minimize this side reaction:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).[10]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
Q5: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What can I do?
A5: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common decomposition pathway, especially with heteroaryl boronic acids.[7] To mitigate this:
-
Use Boronic Esters: Boronic pinacol esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1]
-
Anhydrous Conditions: If possible, use a strong anhydrous base like K₃PO₄ in an anhydrous solvent to avoid water-mediated decomposition.
-
Milder Base: If aqueous conditions are necessary, a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation.[11]
Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common issues encountered during the Suzuki coupling of this compound derivatives.
// Nodes start [label="Problem:\nLow or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Catalyst Path catalyst_q [label="Is the catalyst system active enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; catalyst_a1 [label="NO: Switch to a modern catalyst system.\n- Use Buchwald ligands (SPhos, XPhos).\n- Employ a G3/G4 pre-catalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_a2 [label="YES: Proceed to next check.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Base/Solvent Path base_q [label="Is the base strong and soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; base_a1 [label="NO: Screen stronger, non-nucleophilic bases.\n- Use K₃PO₄ or Cs₂CO₃.\n- Ensure solvent (Dioxane, Toluene) is anhydrous.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_a2 [label="YES: Proceed to next check.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Conditions Path cond_q [label="Are reaction conditions optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; cond_a1 [label="NO: Adjust conditions.\n- Increase temperature (80-120 °C).\n- Ensure rigorous degassing (Freeze-Pump-Thaw).\n- Check reagent purity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_a2 [label="YES: Reaction should proceed.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Byproducts Path byprod_start [label="Problem:\nSignificant Byproducts\n(Homocoupling / Protodeboronation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; byprod_q1 [label="Is the system rigorously deoxygenated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; byprod_a1 [label="NO: Improve degassing procedure.\n- Use multiple Freeze-Pump-Thaw cycles.\n- Maintain positive Argon/N₂ pressure.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byprod_a2 [label="YES: Consider boronic acid stability.", fillcolor="#34A853", fontcolor="#FFFFFF"];
byprod_q2 [label="Is the boronic acid unstable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=3.5, height=1.5]; byprod_a3 [label="YES: Switch to a more stable derivative.\n- Use the corresponding pinacol ester (Bpin).\n- Use anhydrous conditions to prevent hydrolysis.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byprod_a4 [label="NO: Re-evaluate base/temp.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> catalyst_q; catalyst_q -> catalyst_a1 [label="No"]; catalyst_q -> catalyst_a2 [label="Yes"]; catalyst_a2 -> base_q;
base_q -> base_a1 [label="No"]; base_q -> base_a2 [label="Yes"]; base_a2 -> cond_q;
cond_q -> cond_a1 [label="No"]; cond_q -> cond_a2 [label="Yes"];
byprod_start -> byprod_q1; byprod_q1 -> byprod_a1 [label="No"]; byprod_q1 -> byprod_a2 [label="Yes"]; byprod_a2 -> byprod_q2; byprod_q2 -> byprod_a3 [label="Yes"]; byprod_q2 -> byprod_a4 [label="No"]; } Caption: Troubleshooting workflow for Suzuki-Miyura coupling.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of a halo-substituted this compound with an arylboronic acid. Optimization will likely be required for specific substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Pd Pre-catalyst | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pre-catalysts are often more reliable. |
| Ligand | SPhos (3-4 mol%) | XPhos (4-5 mol%) | (Used in G3 pre-catalyst) | Bulky, electron-rich ligands are essential. |
| Base (equiv.) | K₃PO₄ (2.0 - 3.0) | Cs₂CO₃ (2.0) | K₂CO₃ (2.0) | K₃PO₄ and Cs₂CO₃ are often superior for pyridines. |
| Solvent | 1,4-Dioxane | 2-MeTHF | Toluene / H₂O (10:1) | Solvents must be anhydrous (unless specified) and degassed. |
| Temperature | 100 - 110 °C | 90 - 100 °C | 85 - 100 °C | Higher temperatures may be needed for less reactive halides. |
| Expected Yield | Good to Excellent | Good to Excellent | Moderate to Good | Highly substrate-dependent. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of 2-Bromo-3-fluoro-5-methylpyridine with Phenylboronic Acid
This protocol is a general starting point and should be optimized for specific coupling partners.
Materials:
-
2-Bromo-3-fluoro-5-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane (solvent)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
// Nodes A [label="1. Setup\nAdd solids (halopyridine,\nboronic acid, base, catalyst)\nto an oven-dried flask.", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Inert Atmosphere\nSeal flask. Evacuate and\nbackfill with Argon/N₂ (3x)."]; C [label="3. Solvent Addition\nAdd anhydrous, degassed\n1,4-dioxane via syringe."]; D [label="4. Reaction\nHeat mixture to 100 °C\nwith vigorous stirring\nfor 12-24h."]; E [label="5. Workup\nCool to RT. Dilute with\nEtOAc, wash with water\nand brine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Purification\nDry organic layer (Na₂SO₄),\nconcentrate, and purify\nby flash chromatography.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections A -> B -> C -> D -> E -> F; } Caption: General experimental workflow for Suzuki-Miyura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoro-5-methylpyridine (e.g., 1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and XPhos Pd G3 (0.02 mmol, 2 mol%).[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS analysis of small aliquots.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Catalytic Cycle Visualization
Understanding the catalytic cycle is key to troubleshooting. The Suzuki-Miyura coupling proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Aryl)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Base-mediated)", shape=plaintext, fontcolor="#202124"]; PdII_Biaryl [label="L₂Pd(II)(Aryl)(Aryl')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Invisible nodes for labels ArylX [label="Aryl-X In", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="Aryl'-B(OR)₂ In", shape=plaintext, fontcolor="#EA4335"]; Product [label="Aryl-Aryl' Out", shape=plaintext, fontcolor="#34A853"];
// Edges Pd0 -> OxAdd [arrowhead=none, color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetal [arrowhead=none, color="#5F6368"]; Transmetal -> PdII_Biaryl [color="#5F6368"]; PdII_Biaryl -> RedElim [arrowhead=none, color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"];
ArylX -> OxAdd [color="#EA4335", style=dashed, arrowhead=vee]; Boronic -> Transmetal [color="#EA4335", style=dashed, arrowhead=vee]; RedElim -> Product [color="#34A853", style=dashed, arrowhead=vee]; } Caption: The catalytic cycle of the Suzuki-Miyura coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with 3-Fluoropyridine Substrates
Welcome to the technical support center for chemists and researchers utilizing the Buchwald-Hartwig amination for the synthesis of 3-aminopyridine derivatives. This powerful cross-coupling reaction is instrumental in pharmaceutical and materials science, but its application to electron-deficient substrates like 3-fluoropyridine can present unique challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you navigate these complexities and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the Buchwald-Hartwig amination of 3-fluoropyridine and related substrates.
Q1: My reaction shows low or no conversion of the 3-fluoropyridine starting material. What are the likely causes and how can I fix it?
Low or no conversion is a frequent challenge, often stemming from the inherent low reactivity of aryl fluorides and the potential for catalyst inhibition by the pyridine nitrogen. Here’s a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The C-F bond is strong, making the initial oxidative addition to the Pd(0) center difficult.
-
Solution: While aryl fluorides are challenging, in many cases, the issue with halopyridines is less about the halide's reactivity (for Br/Cl) and more about catalyst inhibition. For 3-fluoropyridine, ensure you are using a catalyst system known to be effective for heteroaryl chlorides, which are generally more reactive than fluorides but still challenging. Consider using more electron-rich and bulky phosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, or Josiphos-type ligands) which are designed to promote oxidative addition.[1]
-
-
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Solution 1: Ligand Choice: Employ bulky, electron-rich phosphine ligands. The steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center. Bidentate ligands can also be effective as they are less likely to be displaced by the pyridine nitrogen.[1]
-
Solution 2: Use of Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 XPhos precatalysts) are often more effective as they provide a more reliable initiation of the active Pd(0) species.
-
Solution 3: Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular coupling over catalyst inhibition.
-
-
Inappropriate Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.[2] Ensure the base is fresh and anhydrous.
-
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving the reagents.
-
Solution: Toluene, dioxane, and THF are commonly used solvents. Ensure they are thoroughly dried and degassed before use.[2]
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing significant side products, particularly the formation of a phenol or hydrodehalogenation of the 3-fluoropyridine. How can I minimize these?
Side product formation is a common issue that can significantly lower the yield of the desired aminated product.
Possible Causes & Solutions:
-
Hydrodehalogenation (Replacement of -F with -H): This occurs when the aryl halide is reduced instead of aminated. It can be promoted by the presence of water or when the reductive elimination step is slow.
-
Solution 1: Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Solution 2: Ligand Choice: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Solution 3: Base Purity: Some sources of NaOtBu may contain traces of sodium hydroxide, which can be a source of water. Using high-purity base is recommended.
-
-
SNAr (Nucleophilic Aromatic Substitution): The fluorine atom on the electron-deficient pyridine ring can be susceptible to direct nucleophilic attack by the amine, especially at higher temperatures. This is a competing, non-catalyzed pathway. In some cases, with highly activated substrates like 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under SNAr conditions.[3]
-
Solution 1: Lower Reaction Temperature: If SNAr is suspected, lowering the reaction temperature may favor the palladium-catalyzed pathway.
-
Solution 2: Weaker Base: Using a weaker base might disfavor the SNAr reaction, which often requires a strong base to deprotonate the amine.
-
Solution 3: Catalyst and Ligand Optimization: A highly active catalyst system can accelerate the Buchwald-Hartwig reaction to such an extent that it outcompetes the slower, uncatalyzed SNAr pathway.
-
Table 1: Troubleshooting Common Side Products
| Side Product | Likely Cause(s) | Recommended Actions |
| Hydrodehalogenated Pyridine | Presence of water; Slow reductive elimination | Ensure strictly anhydrous conditions; Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). |
| Phenol Formation | Reaction with trace hydroxide from base or water | Use high-purity, anhydrous base and solvent. |
| SNAr Product | Direct nucleophilic attack by the amine | Lower reaction temperature; Use a highly active catalyst system to favor the Buchwald-Hartwig pathway. |
Q3: Which catalyst and ligand combination is best for the amination of 3-fluoropyridine?
There is no single "best" combination, as the optimal choice depends on the specific amine being used. However, general guidelines for these challenging substrates point towards bulky, electron-rich monophosphine ligands.
Table 2: Recommended Catalyst Systems for 3-Halopyridines
| Amine Type | Recommended Ligand(s) | Palladium Source | Typical Base |
| Primary Aliphatic Amines | BrettPhos, Josiphos-type ligands | Pd₂(dba)₃, Pd(OAc)₂, or Precatalyst | NaOtBu, LHMDS |
| Secondary Aliphatic Amines | RuPhos, XPhos | Pd₂(dba)₃, Pd(OAc)₂, or Precatalyst | NaOtBu |
| Anilines (Primary Aromatic) | XPhos, Xantphos | Pd₂(dba)₃, Pd(OAc)₂, or Precatalyst | Cs₂CO₃, K₃PO₄ |
Note: This table is a general guide. Optimization is often necessary.
A study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine successfully employed a catalyst system of Pd₂(dba)₃ and Xantphos with a base to exclusively achieve substitution at the bromide position.[3] This suggests that similar systems could be effective for related fluoropyridine substrates.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Buchwald-Hartwig amination of 3-fluoropyridine. It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
General Protocol for the Amination of 3-Fluoropyridine with a Secondary Amine
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: Seal the vessel, and evacuate and backfill with an inert gas three times. Add the 3-fluoropyridine (1.0 equivalent) and the secondary amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Relationships
The interplay between the various components of the Buchwald-Hartwig amination is crucial for a successful reaction.
Caption: Key components and their roles in the catalytic cycle.
References
Technical Support Center: 3-Halopyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in 3-halopyridine cross-coupling reactions. The following sections address common issues related to byproduct formation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling
Question 1: I am observing significant amounts of homocoupling byproducts in my Suzuki-Miyaura reaction with a 3-halopyridine. What are the likely causes and how can I minimize them?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls from the self-coupling of your boronic acid reagent (e.g., biphenyl from phenylboronic acid) and your 3-halopyridine (e.g., 3,3'-bipyridine). The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.
-
Oxygen Contamination: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of two boronic acid molecules. It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.
-
Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the boronic acid, which consumes your starting material and generates the undesired byproduct.
Troubleshooting Strategies to Minimize Homocoupling:
| Parameter | Recommended Change | Rationale |
| Atmosphere | Rigorously degas solvents and reaction vessel (e.g., via inert gas sparging or freeze-pump-thaw cycles). | Minimizes oxygen, which promotes homocoupling through the oxidation of Pd(0) to Pd(II). |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a pre-formed Pd(0) complex. | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts. |
| Ligands | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). | These ligands can accelerate the rate-determining oxidative addition step of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway. |
| Base Selection | Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, KF). | A strong or poorly soluble base can sometimes exacerbate side reactions. The choice of base is highly substrate-dependent and may require screening.[1][2] |
| Boronic Acid Derivative | Consider using boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts. | These derivatives are often more stable towards protodeboronation and can exhibit different reactivity profiles, sometimes reducing side reactions. |
| Reagent Addition | Add the boronic acid/ester slowly to the reaction mixture via a syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction. |
Question 2: My main byproduct is the dehalogenated pyridine. What causes this protodehalogenation and how can I prevent it?
Answer: Protodehalogenation is the replacement of the halogen atom on your pyridine ring with a hydrogen atom. This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product. It can be caused by several factors:
-
Source of Hydride: Trace amounts of water or other proton sources in the reaction mixture can lead to the formation of palladium hydride species, which can then participate in reductive elimination with the pyridine moiety. Certain solvents, like alcohols, can also act as hydride sources.
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Slow Reductive Elimination: If the desired reductive elimination step to form the C-C bond is slow, competing pathways like protodehalogenation become more favorable.
Troubleshooting Strategies to Minimize Protodehalogenation:
| Parameter | Recommended Change | Rationale |
| Reaction Conditions | Use anhydrous solvents and ensure all reagents are dry. | Minimizes the presence of water, a common proton source for protodehalogenation. |
| Solvent Choice | Avoid solvents that can act as hydride sources, such as certain alcohols. | Using aprotic solvents like toluene or dioxane can reduce the availability of protons. |
| Reaction Time | Optimize the reaction time; avoid unnecessarily long reaction times. | Minimizing the time the catalyst and substrate are exposed to reaction conditions can reduce the extent of side reactions. |
| Catalyst System | Screen different ligands to find one that promotes faster reductive elimination for your specific substrate. | A more efficient catalyst system will favor the desired cross-coupling over competing side reactions. |
Buchwald-Hartwig Amination
Question 3: In my Buchwald-Hartwig amination of a 3-chloropyridine, I'm seeing very low conversion and some hydrodehalogenation. What should I troubleshoot?
Answer: The Buchwald-Hartwig amination of chloropyridines can be challenging due to the strength of the C-Cl bond, which makes the oxidative addition step difficult. Low conversion and hydrodehalogenation are common issues.
-
Low Conversion: The oxidative addition of a C-Cl bond to the Pd(0) center is often the rate-limiting step. Inefficient catalysts or suboptimal reaction conditions can lead to poor conversion.
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can occur if the reductive elimination to form the C-N bond is slow, allowing for competing pathways involving hydride sources.[3]
Troubleshooting Strategies for Buchwald-Hartwig Amination of 3-Chloropyridines:
| Parameter | Recommended Change | Rationale |
| Catalyst System | Use a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos). Consider using a pre-catalyst for more efficient generation of the active Pd(0) species.[3][4] | These ligands are essential for activating the strong C-Cl bond and facilitating oxidative addition. |
| Catalyst Loading | Increase the catalyst loading, for example, from 1-2 mol% to 3-5 mol%. | For challenging substrates like chloropyridines, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate. |
| Reaction Temperature | Increase the reaction temperature, typically in the range of 80-110 °C. | Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond. |
| Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). | A strong base is generally required for these reactions. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but may require a more active catalyst and higher temperatures. |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). | Oxygen can deactivate the Pd(0) catalyst, leading to lower conversion.[3] |
Sonogashira Coupling
Question 4: My Sonogashira reaction with a 3-halopyridine is producing a significant amount of a diyne byproduct. What is this and how can I avoid it?
Answer: The formation of a diyne byproduct is due to the homocoupling of your terminal alkyne, a side reaction known as Glaser coupling.[5][6] This is a very common issue in Sonogashira reactions, especially when a copper co-catalyst is used.
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate, leading to the formation of the diyne.[5]
-
High Copper Concentration: An excess of the copper(I) co-catalyst can also favor the Glaser coupling pathway.
Troubleshooting Strategies to Minimize Glaser Coupling:
| Parameter | Recommended Change | Rationale |
| Atmosphere | Perform the reaction under strictly anaerobic (oxygen-free) conditions. Rigorously degas all solvents and reagents. | This is the most critical factor in preventing the oxidative homocoupling of the alkyne. |
| Copper Catalyst | Reduce the amount of the copper(I) iodide co-catalyst. | A lower concentration of the copper catalyst can disfavor the homocoupling pathway. |
| Reaction Conditions | Consider a "copper-free" Sonogashira protocol. | These methods have been developed specifically to avoid Glaser coupling by eliminating the copper co-catalyst.[6] |
| Temperature | Avoid excessively high temperatures. | Higher temperatures can sometimes promote the self-coupling of alkynes. |
| Solvent | For pyridine substrates, a non-coordinating solvent might be preferable. | Solvents like THF have been anecdotally reported to sometimes promote the formation of palladium black (catalyst decomposition), which can affect the reaction efficiency. |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of a 3-Halopyridine Cross-Coupling Reaction Mixture
This protocol is designed for monitoring the progress of a cross-coupling reaction and identifying the relative amounts of starting materials, desired product, and major byproducts.
1. Sample Preparation:
- Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
- Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and 1 mL of water.
- Add a known amount of an internal standard (e.g., dodecane, biphenyl) to the vial. The internal standard should be a compound that is not present in the reaction mixture and has a distinct retention time in the GC analysis.
- Vortex the vial thoroughly to ensure proper mixing and extraction of the organic components.
- Allow the layers to separate and carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄).
- Filter the dried organic solution into a GC vial.
2. GC-MS Analysis:
- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- (This program should be optimized based on the volatility of the specific compounds in your reaction mixture).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 50-500 amu.
3. Data Analysis:
- Identify the peaks corresponding to the starting 3-halopyridine, the coupling partner, the desired product, the internal standard, and any byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
- Quantify the relative amounts of each component by integrating the peak areas and normalizing them to the peak area of the internal standard.
Protocol 2: General Procedure for ¹H NMR Analysis of a Crude Reaction Mixture
This protocol allows for the identification of major components in a crude reaction mixture and can be used for semi-quantitative analysis.
1. Sample Preparation:
- Take a representative sample of the crude reaction mixture after work-up and removal of the bulk solvent.
- Dissolve a small amount of the crude material (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Add a known amount of an internal standard with a distinct, sharp singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate).
2. NMR Data Acquisition:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
- Experiment: Standard ¹H NMR experiment.
- Parameters:
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for accurate integration. A D1 of 10-30 seconds is often a good starting point for quantitative measurements.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, baseline correction).
- Identify the characteristic signals for the starting materials, product, and byproducts. For example, in the case of bipyridine homocoupling products, you would look for a new set of pyridine signals, often with different symmetry compared to the starting material.
- Integrate the well-resolved signals of the product, remaining starting materials, byproducts, and the internal standard.
- Calculate the relative molar ratios of the components based on the integral values and the number of protons corresponding to each signal.
Visual Guides
Byproduct Formation Pathways
Troubleshooting Workflow for Byproduct Identification
References
- 1. benchchem.com [benchchem.com]
- 2. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Degradation Pathways of Fluoromethylpyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoromethylpyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and questions regarding the stability and degradation of these important chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the stability of the pyridine ring?
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This characteristic significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This increased electrophilicity makes the ring more susceptible to nucleophilic attack, which can lead to degradation, especially through nucleophilic aromatic substitution (SₙAr).
Q2: Are fluoromethylpyridines susceptible to degradation under acidic or basic conditions?
Yes, particularly under basic conditions. The electron-deficient nature of the pyridine ring, enhanced by the fluoromethyl group, facilitates attack by nucleophiles, including hydroxide ions. For instance, 2-chloro-6-trifluoromethylpyridine and 2-fluoro-6-trifluoromethylpyridine can be hydrolyzed to 2-hydroxy-6-trifluoromethylpyridine under alkaline conditions[1][2]. Conversely, 2-chloro-6-trifluoromethylpyridine shows resistance to hydrolysis even under strong acidic conditions (35% HCl at 150°C)[1][2].
Q3: What is the expected stability of fluoromethylpyridines under photolytic (light-induced) conditions?
Fluoromethylpyridines, particularly those with a trifluoromethyl group, tend to be relatively stable under photolytic conditions. The heteroaromatic-CF₃ motif is generally resistant to photodegradation. While some defluorination can occur, the primary structure of the fluorinated pyridine ring often remains intact during photolysis.
Q4: Can the position of the fluoromethyl group on the pyridine ring influence its stability?
Yes, the position of the fluoromethyl group is expected to influence the stability and reactivity of the molecule. The electron-withdrawing effect of the -CF₃ group will have the most significant impact when it is at the 2- or 4-position, as it can more effectively delocalize a negative charge introduced during nucleophilic attack. Therefore, 2- and 4-fluoromethylpyridines are generally more susceptible to nucleophilic substitution than 3-fluoromethylpyridines.
Troubleshooting Guides
Problem 1: Unexpected side products observed during a reaction involving lithiation of a fluoromethylpyridine.
Possible Cause: Side-chain lithiation instead of, or in addition to, the intended reaction. When using strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi), deprotonation can occur at the methyl group of the fluoromethyl substituent, leading to the formation of a side-chain carbanion. This can then react with electrophiles, leading to undesired byproducts.
Troubleshooting & Optimization:
-
Temperature Control: Perform the lithiation at a very low temperature (e.g., -78°C) to minimize side-chain deprotonation.
-
Choice of Base: Consider using a less aggressive base, such as lithium diisopropylamide (LDA), which can sometimes offer better selectivity for ring vs. side-chain deprotonation depending on the substrate and reaction conditions.
-
Protecting Groups: If the side-chain reactivity is a persistent issue, consider a synthetic strategy that introduces the fluoromethyl group at a later stage or uses a precursor that is less prone to side-chain deprotonation.
-
Reaction Quenching: Ensure that the electrophile is added promptly after the lithiation step to minimize the lifetime of the organolithium intermediate and potential side reactions.
Problem 2: Low yield or formation of substitution products in a reaction where the fluoromethylpyridine is intended to be a stable scaffold.
Possible Cause: Nucleophilic aromatic substitution (SₙAr) on the pyridine ring. The electron-withdrawing fluoromethyl group activates the ring for nucleophilic attack, especially if there is a good leaving group (like a halogen) on the ring or if strong nucleophiles are present in the reaction mixture.
Troubleshooting & Optimization:
-
Nucleophile Choice: If possible, use less potent nucleophiles or control their concentration and addition rate.
-
Solvent Effects: The choice of solvent can influence the rate of SₙAr. Aprotic polar solvents can accelerate these reactions. Consider using a less polar solvent if compatible with your desired reaction.
-
Protecting the Pyridine Nitrogen: Protonation or coordination of the pyridine nitrogen can sometimes modulate the reactivity of the ring, though this can also further activate it towards nucleophilic attack. Careful consideration of the electronic effects is necessary.
-
Isomer Selection: If the synthetic strategy allows, using a 3-fluoromethylpyridine isomer might be preferable as it is generally less activated towards SₙAr compared to the 2- and 4-isomers.
Degradation Pathways Overview
The primary degradation pathways for fluoromethylpyridines under common reaction conditions involve nucleophilic attack on the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SₙAr)
This is a significant degradation pathway, particularly for fluoromethylpyridines bearing a leaving group (e.g., a halogen) or when exposed to strong nucleophiles. The electron-withdrawing fluoromethyl group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.
Diagram of Nucleophilic Aromatic Substitution Pathway
Caption: General pathway for SₙAr degradation.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways. A typical protocol involves subjecting the fluoromethylpyridine to various stress conditions:
-
Acidic Hydrolysis: Dissolve the fluoromethylpyridine in a solution of 0.1 M to 1 M HCl. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-72 hours).
-
Basic Hydrolysis: Dissolve the fluoromethylpyridine in a solution of 0.1 M to 1 M NaOH. Heat the mixture under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Treat a solution of the fluoromethylpyridine with an oxidizing agent such as 3-30% hydrogen peroxide at room temperature or slightly elevated temperatures.
-
Photolytic Degradation: Expose a solution of the fluoromethylpyridine to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined duration.
-
Thermal Degradation: Heat a solid sample of the fluoromethylpyridine in an oven at a temperature below its melting point for an extended period.
For all studies, samples should be taken at various time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the degradation of the parent compound and the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.
Data Summary
The following table summarizes the general stability of fluoromethylpyridines under different conditions. Note that specific degradation rates will depend on the isomer, other substituents on the pyridine ring, and the precise reaction conditions.
| Condition | General Stability of Fluoromethylpyridines | Primary Degradation Pathway | Potential Degradation Products |
| Acidic | Generally stable, especially compared to basic conditions. Hydrolysis of halogenated derivatives is slow.[1][2] | Slow Hydrolysis (if applicable) | Hydroxylated fluoromethylpyridines |
| Basic | Susceptible to degradation, particularly with heating. Halogenated derivatives can undergo hydrolysis.[1][2] | Nucleophilic Aromatic Substitution | Hydroxylated fluoromethylpyridines, alkoxylated derivatives |
| Oxidative | Stability depends on the oxidant and reaction conditions. The pyridine ring can be susceptible to oxidation. | Ring Oxidation/Cleavage | Pyridine N-oxides, ring-opened products, carboxylic acids |
| Photolytic | Generally stable. The C-F bonds and the aromatic ring with a -CF₃ group show considerable resistance to photodecomposition. | Minimal Degradation | Isomers, minor defluorination products |
| Thermal | Stability is compound-specific and depends on the temperature and presence of other reactive species. | Decomposition | Varies; potentially smaller fluorinated fragments, defluorination |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and conduct their own risk assessments before performing any experiments.
References
Technical Support Center: Synthesis of 3-Fluoro-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Fluoro-5-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2] This reaction involves the diazotization of the corresponding primary aromatic amine, 3-Amino-5-methylpyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Q2: What are the key steps in the Balz-Schiemann reaction for this synthesis?
A2: The Balz-Schiemann reaction for the synthesis of this compound consists of two main steps:
-
Diazotization: 3-Amino-5-methylpyridine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the 5-methylpyridine-3-diazonium salt.
-
Fluoro-dediazoniation: The diazonium salt is then decomposed, usually by heating, to replace the diazonium group with a fluorine atom, yielding this compound.
Q3: What are some common side reactions that can lower the yield?
A3: Common side reactions that can decrease the yield of this compound include the formation of byproducts such as 3-hydroxy-5-methylpyridine (from reaction with water) and 3-chloro-5-methylpyridine (if hydrochloric acid is used in the diazotization step). Polymerization of the starting material or product can also occur under certain conditions.
Q4: Are there any significant safety concerns with the Balz-Schiemann reaction?
A4: Yes, the primary safety concern is the potential for uncontrolled thermal decomposition of the isolated diazonium salt, which can be explosive.[3] It is crucial to have effective temperature control during the reaction and to handle the diazonium salt with care. Performing the reaction in a solution or in a continuous flow system can mitigate some of these risks.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of the diazotizing agent. |
| Inefficient decomposition of the diazonium salt. | Optimize the decomposition temperature. While higher temperatures can promote decomposition, they may also lead to byproduct formation. A gradual increase in temperature is recommended. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents to minimize the formation of the hydroxyl byproduct. | |
| Formation of 3-Hydroxy-5-methylpyridine | Reaction of the diazonium salt with residual water. | Thoroughly dry all glassware and use anhydrous solvents. Consider using a non-aqueous diazotization method. |
| Formation of Polymeric Byproducts | Instability of the product or starting material. | Avoid overly acidic conditions and high temperatures for extended periods. Purify the product promptly after the reaction is complete. |
| Uncontrolled/Violent Reaction | Rapid decomposition of the diazonium salt. | Maintain strict temperature control throughout the reaction. Add reagents slowly and ensure efficient stirring. For larger scale reactions, consider using a continuous flow setup.[4][5] |
Data Presentation
Table 1: Effect of Decomposition Temperature on Aryl Fluoride Yield in Balz-Schiemann Reactions
| Entry | Substrate | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzenediazonium tetrafluoroborate | 60 | 43 | [6] |
| 2 | Benzenediazonium tetrafluoroborate | 80 | ~70 | [6] |
| 3 | 4-Nitrobenzenediazonium tetrafluoroborate | 100 | 90 | [7] |
| 4 | 2-Cyanobenzenediazonium tetrafluoroborate | 120 | 85 | [4] |
Note: Data presented is for analogous aryl diazonium salts and illustrates the general trend of temperature effects.
Table 2: Influence of Solvent on the Yield of the Balz-Schiemann Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Hexane | 1.88 | High |
| 2 | Chlorobenzene | 5.62 | High |
| 3 | Dichloromethane | 8.93 | Moderate |
| 4 | Acetonitrile | 37.5 | Low |
Note: Low- or non-polar solvents generally favor the thermal decomposition of aryldiazonium tetrafluoroborates.[2][6]
Experimental Protocols
Synthesis of this compound via the Balz-Schiemann Reaction
This protocol is adapted from established procedures for the synthesis of fluorinated aromatic compounds.
Materials and Reagents:
-
3-Amino-5-methylpyridine
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Anhydrous solvent (e.g., hexane, chlorobenzene)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, condenser, and thermometer.
-
Magnetic stirrer and heating mantle.
Procedure:
-
Diazotization:
-
In a three-necked flask cooled to 0-5 °C in an ice bath, dissolve 3-Amino-5-methylpyridine in a 48% aqueous solution of tetrafluoroboric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.
-
-
Isolation of the Diazonium Salt (Optional, handle with care):
-
Filter the precipitated diazonium salt and wash it with cold diethyl ether.
-
Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Fluoro-dediazoniation:
-
Suspend the diazonium salt in a high-boiling inert solvent such as hexane or chlorobenzene.
-
Gradually heat the mixture with stirring. The evolution of nitrogen gas should be observed as the decomposition proceeds. The optimal temperature will need to be determined empirically but typically ranges from 80-120 °C.[7]
-
Continue heating until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified reaction mechanism of the Balz-Schiemann reaction.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-up of Reactions Involving Fluoropyridines
Welcome to the technical support center for the scale-up of reactions involving fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of these critical chemical transformations.
Troubleshooting Guides
Scaling up reactions involving fluoropyridines can introduce challenges not always apparent at the laboratory scale. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield or Incomplete Conversion
Potential Causes:
-
Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to poor contact between reactants, catalysts, and reagents.
-
Thermal Gradients: Uneven heating or cooling in large vessels can create localized hot or cold spots, leading to side reactions or slowing down the desired transformation.
-
Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be directly transferable. Factors like solvent choice, temperature, and concentration may need re-optimization.[1][2]
-
Moisture and Air Sensitivity: Many reagents, especially in cross-coupling reactions, are sensitive to moisture and oxygen, which can be more challenging to exclude on a larger scale.
Actionable Solutions:
-
Improve Mixing:
-
Evaluate the efficiency of the stirring mechanism (e.g., mechanical stirrer type, speed) for the larger reactor volume.
-
Consider the use of baffles in the reactor to improve turbulence and ensure homogeneity.
-
-
Optimize Thermal Management:
-
Use a reactor with a high surface-area-to-volume ratio or a jacketed reactor with a reliable temperature control unit.
-
For highly exothermic reactions, consider a semi-batch approach where one reagent is added portion-wise to control the rate of heat generation.
-
-
Re-screen Reaction Parameters:
-
Perform a Design of Experiments (DoE) at a pilot scale to identify the optimal conditions for the larger scale.
-
Evaluate different solvents. For instance, in some fluorination reactions, ethyl acetate has been shown to be effective in preventing fluoride displacement, leading to complete conversion with minimal byproduct formation.[2]
-
-
Ensure Anhydrous and Inert Conditions:
-
Rigorously dry all solvents and reagents before use.
-
Ensure the reactor is properly purged with an inert gas like nitrogen or argon before and during the reaction.
-
Issue 2: Catalyst Deactivation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Causes:
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal center (e.g., palladium), leading to the formation of inactive catalyst complexes.[3]
-
Formation of Palladium Black: The active Pd(0) species can agglomerate and precipitate as inactive palladium black, especially with slow catalytic cycles or at high temperatures.
-
Oxidation of Ligands: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation, which deactivates the catalyst.
Actionable Solutions:
-
Select the Right Catalyst System:
-
For challenging substrates like fluoropyridines, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote faster catalytic turnover and reduce the likelihood of pyridine coordination.[3]
-
Utilize pre-formed Pd(0) sources or modern precatalysts that generate the active LPd(0) species rapidly and efficiently.[3]
-
-
Optimize Reaction Conditions:
-
Thoroughly degas all solvents and the reaction mixture to remove oxygen.
-
Running the reaction at the lowest effective temperature can help prevent catalyst decomposition.
-
-
Troubleshoot with a Systematic Approach:
-
If catalyst deactivation is suspected, consider a modest increase in catalyst loading.
-
If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient and not leading to side reactions like homocoupling.
-
Issue 3: Managing Exothermic Reactions and Thermal Runaway
Potential Causes:
-
Highly Exothermic Nature: Many reactions involving fluoropyridines, such as nitrations or some nucleophilic aromatic substitutions, are highly exothermic.
-
Reduced Heat Dissipation at Scale: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Accumulation of Unreacted Reagents: A slow initial reaction followed by a rapid temperature increase can lead to a dangerous accumulation of unreacted starting materials, which can then react uncontrollably.
Actionable Solutions:
-
Thermal Hazard Assessment:
-
Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to determine the heat of reaction and the potential for thermal runaway.
-
-
Control Reagent Addition:
-
For highly exothermic reactions, the safest approach is to add one of the reagents gradually (semi-batch process) at a rate that allows the cooling system to effectively remove the generated heat.
-
-
Implement Robust Cooling:
-
Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction.
-
Consider using a lower reaction temperature if the kinetics allow, as this will reduce the rate of heat evolution.
-
-
Dilution:
-
Using a suitable solvent can increase the thermal mass of the reaction mixture, helping to absorb and dissipate heat more effectively.
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with fluoropyridines particularly challenging to scale up?
A1: Several factors contribute to the challenges of scaling up fluoropyridine reactions. The strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring for nucleophilic attack but can also lead to undesired side reactions.[2] The Lewis basicity of the pyridine nitrogen can poison transition metal catalysts used in cross-coupling reactions.[3] Furthermore, many of these reactions are highly exothermic, posing a significant thermal runaway risk at larger scales.[4]
Q2: What are the primary safety considerations when scaling up fluoropyridine reactions?
A2: The primary safety concerns include:
-
Thermal Runaway: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[4]
-
Handling of Hazardous Reagents: Many reagents used in fluoropyridine synthesis are toxic, corrosive, or pyrophoric. Safe handling procedures, including the use of appropriate personal protective equipment (PPE), are crucial.[5][6]
-
Flammable Solvents: The use of large quantities of flammable solvents requires adherence to strict safety protocols, including proper grounding of equipment to prevent static discharge and working in a well-ventilated area away from ignition sources.[6]
Q3: How does solvent choice impact the scale-up of Nucleophilic Aromatic Substitution (SNAr) reactions?
A3: Solvent selection is critical for a successful SNAr scale-up. Aprotic polar solvents like DMF, DMSO, or NMP are often used to enhance the nucleophilicity of the incoming nucleophile.[2] However, on a large scale, practical considerations such as boiling point, viscosity, cost, and safety become more important. It is also crucial that the solvent does not react with the starting materials or products. For example, using protic solvents like methanol with a fluoropyridine can lead to the formation of methoxy-displacement byproducts.[2]
Q4: What are the most common side reactions to watch for during the scale-up of fluoropyridine synthesis?
A4: Common side reactions include:
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at higher temperatures.[3]
-
Homocoupling: The dimerization of the boronic acid in Suzuki reactions is a common byproduct, often promoted by the presence of oxygen.[3]
-
Formation of Isomers: In some fluorination reactions, poor regioselectivity can lead to the formation of multiple fluoropyridine isomers, complicating purification.
-
Hydrolysis: The presence of water can lead to the formation of hydroxypyridines, particularly in reactions involving diazonium salts (e.g., Balz-Schiemann reaction).
Q5: What are the key challenges in the purification of fluoropyridine products at a large scale?
A5: Purification at scale presents several challenges:
-
Close Boiling Points: Impurities and byproducts may have boiling points close to the desired product, making distillation difficult.
-
Azeotrope Formation: The product may form an azeotrope with the solvent or water, complicating its isolation.
-
Chromatography Limitations: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification. Crystallization is the preferred method for purification at scale.
-
Product Stability: The product may be unstable under the purification conditions (e.g., exposure to acid or base during workup).
Data Presentation
Table 1: Influence of Solvent on the Yield of a Representative SNAr Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Toluene | 100 | 12 | 95 | Good yield in a non-polar aprotic solvent.[7] |
| 2 | 1,4-Dioxane | 100 | 12 | 81 | A common ether solvent, slightly lower yield.[7] |
| 3 | Cyclohexane | 100 | 12 | 87 | A non-polar solvent, providing a good yield.[7] |
| 4 | Acetonitrile | 80 | 12 | Lower | The reaction in acetonitrile can be significantly slower.[5] |
| 5 | DMF | 120 | 3 | High | Often requires higher temperatures for complete reaction.[5] |
Table 2: Comparison of Catalyst Systems for Suzuki Coupling with Fluoropyridine Derivatives
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-100 | High |
| 3 | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF | 90 | Good |
| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-AmylOH | 110 | High |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at Scale
This protocol describes a general procedure for the reaction of a fluoropyridine with an amine nucleophile.
Materials:
-
2-Fluoropyridine (1.0 equivalent)
-
Amine nucleophile (e.g., Morpholine, 1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄, 1.5 equivalents)
-
tert-Amyl alcohol (as solvent, to achieve a concentration of ~0.2 M)
Procedure:
-
Reactor Setup: Charge a clean, dry, and appropriately sized reactor with K₃PO₄ (1.5 equivalents).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon to establish an inert atmosphere.
-
Reagent Addition: Add tert-amyl alcohol to the reactor, followed by the 2-fluoropyridine (1.0 equivalent) and the amine nucleophile (1.2 equivalents) via a suitable addition funnel or pump.
-
Reaction: Heat the reaction mixture to 110 °C with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by crystallization or distillation.
Adapted from a laboratory-scale procedure.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at Scale
This protocol is a general guide for the Suzuki coupling of a fluoropyridine with a boronic acid.
Materials:
-
Aryl bromide (1.0 equivalent)
-
2-Fluoropyridine-3-boronic acid (or its pinacol ester, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/water mixture)
Procedure:
-
Reactor Setup: To a flame-dried and inerted reactor, add the aryl bromide (1.0 equiv.), the fluoropyridine boronic acid derivative (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent mixture via cannula or a pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by crystallization or column chromatography.
Adapted from a laboratory-scale procedure.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryforsustainability.org [chemistryforsustainability.org]
Technical Support Center: Overcoming the Low Reactivity of Chloro-pyridines in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of chloro-pyridines in palladium-catalyzed cross-coupling reactions.
General FAQs for Chloro-pyridine Cross-Coupling
Q1: Why are chloro-pyridines so much less reactive than their bromo- or iodo-pyridine counterparts?
A1: The low reactivity of chloro-pyridines is primarily due to the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond more difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]
Q2: My reaction is not working. What are the first things I should check?
A2: When a cross-coupling reaction with a chloro-pyridine fails, a systematic evaluation of the reaction components is crucial.[1] Start by verifying:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.
-
Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating C-Cl bonds.[1] Consider switching to a more active catalyst system, particularly one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1]
Q3: How does the position of the chlorine atom on the pyridine ring affect reactivity?
A3: The position of the chlorine atom significantly impacts reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, making the C2 and C4 positions electron-deficient and generally more susceptible to oxidative addition. Therefore, 2-chloro and 4-chloro-pyridines are typically more reactive than 3-chloro-pyridines. In cases of dichloropyridines, such as 2,4-dichloropyridine, the chlorine at the 2-position is generally more activated towards oxidative addition.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, the low reactivity of chloro-pyridines necessitates carefully optimized conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Catalyst System: The chosen palladium source and ligand are not active enough to cleave the C-Cl bond. | Switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1] Consider using a pre-catalyst for efficient generation of the active Pd(0) species. |
| Ineffective Base: The base is not strong enough or soluble enough to promote the transmetalation step. | Screen strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃.[1] If solubility is an issue, consider a solvent system that partially dissolves the base (e.g., dioxane/water) or a soluble organic base.[1] | |
| Insufficient Temperature: The reaction temperature is not high enough to overcome the activation energy for oxidative addition. | Increase the reaction temperature, typically to the 80-120 °C range. Microwave irradiation can also be effective.[1] | |
| Side Product Formation | Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source. | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] |
| Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct. | Ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source or an efficient precatalyst can also minimize homocoupling.[4] | |
| Substrate-Specific Failure | Electronic Effects: Electron-rich chloro-pyridines are less reactive. | For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1] |
| Steric Hindrance: Bulky groups near the chlorine atom can block the approach of the catalyst. | Employ ligands with different steric profiles. While bulky ligands are generally preferred, a less bulky ligand might be beneficial in some cases to reduce steric clash.[1] |
Quantitative Data: Suzuki-Miyaura Coupling of Chloro-pyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | 18 | >90 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 2-8 | >90 |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 12-24 | 60-75 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 |
Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for the Suzuki-Miyaura coupling of a chloro-pyridine with an arylboronic acid. Optimization for specific substrates is recommended.
Materials:
-
Chloro-pyridine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the chloro-pyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. Similar to Suzuki coupling, the use of chloro-pyridines as substrates requires robust catalytic systems.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive Catalyst System: The palladium source and ligand are not suitable for C-Cl bond activation. | Use a pre-catalyst (e.g., G3 or G4 palladacycle) for efficient Pd(0) generation.[3] Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[3] Increase catalyst loading to 5 mol% for challenging substrates.[3] |
| Ineffective Base: The base is not strong enough to deprotonate the amine. | Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst and higher temperatures.[3] | |
| Suboptimal Temperature: The reaction temperature is too low. | These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate oxidative addition.[3] | |
| Side Product Formation | Hydrodehalogenation (-Cl to -H): Reduction of the chloro-pyridine instead of amination. | This can occur when reductive elimination is slow. Using a more electron-rich ligand can accelerate reductive elimination. Ensure the base is anhydrous and of high purity.[3] |
| Regioselectivity Issues | Multiple Reactive Sites: Dichloro-pyridines can react at more than one position. | Generally, the chlorine at the 2-position is more activated than at the 4-position.[3] To control regioselectivity, carefully choose the ligand and reaction temperature. Lower temperatures may favor reaction at the more activated site. |
Quantitative Data: Buchwald-Hartwig Amination of Chloro-pyridines
| Pd Source / Ligand | Base | Solvent | Temp (°C) | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100-110 | 1-2 |
| Pd₂(dba)₃ / BrettPhos | NaOtBu | 1,4-Dioxane | 80-100 | 1-2 |
| G3-Palladacycle / DavePhos | K₃PO₄ | Toluene | 110 | 2-5 |
| Pd(OAc)₂ / Josiphos | Cs₂CO₃ | THF | 80-90 | 2-5 |
Note: Conditions are general and require optimization for specific amine and chloro-pyridine coupling partners.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the Buchwald-Hartwig amination of a chloro-pyridine.
Materials:
-
Chloro-pyridine (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)
-
Toluene (anhydrous and degassed, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloro-pyridine, amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the anhydrous and degassed toluene.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Catalyst System: Standard palladium catalysts may not be effective for activating the C-Cl bond of the chloro-pyridine. | Use a more active palladium source with electron-rich and bulky phosphine ligands or NHC ligands. Increase catalyst loading if necessary. |
| Copper(I) Co-catalyst Issues: The copper co-catalyst is essential for the traditional Sonogashira reaction but can also lead to side reactions. | Ensure the Cu(I) source (typically CuI) is of high quality. If homocoupling is a major issue, consider a copper-free protocol. | |
| Inappropriate Base/Solvent: The amine base is crucial for both the palladium and copper catalytic cycles. | A variety of amine bases can be used, such as triethylamine or diisopropylamine. The solvent should be able to dissolve the reactants and catalyst. Common choices include THF, DMF, and toluene. | |
| Side Product Formation | Glaser Homocoupling: Dimerization of the terminal alkyne. | This is a common side reaction, especially in the presence of oxygen.[5] Ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing all reagents and solvents.[5] |
| Dehalogenation: Loss of the chlorine atom from the pyridine ring. | This can occur under harsh conditions. Try lowering the reaction temperature or using a milder base. |
Quantitative Data: Sonogashira Coupling of Chloro-pyridines
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N | THF | 60-80 |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | i-Pr₂NH | DMF | 80-100 |
| Pd(OAc)₂ / P(t-Bu)₃ (1-3) | CuI (2-5) | Cs₂CO₃ | 1,4-Dioxane | 100 |
| PdCl₂(dppf) (2-5) | CuI (5-10) | Et₃N | Toluene | 90-110 |
Note: These conditions are a general starting point and may require significant optimization depending on the specific chloro-pyridine and alkyne used.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a chloro-pyridine with a terminal alkyne.
Materials:
-
Chloro-pyridine (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 eq)
-
THF (anhydrous and degassed, 10 mL)
Procedure:
-
To a dry Schlenk flask, add the chloro-pyridine, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Add the anhydrous and degassed THF, followed by the triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the amine salt.
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Strategies to Minimize Homocoupling in Suzuki Reactions of Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with pyridine substrates?
A1: Homocoupling is a significant side reaction in Suzuki coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl product (e.g., bipyridine). This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. Pyridine-containing substrates can be particularly susceptible to issues like catalyst inhibition due to the coordination of the pyridine nitrogen to the palladium catalyst.[1][2]
Q2: What is the primary cause of boronic acid homocoupling?
A2: The presence of oxygen is a major contributor to homocoupling.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled product.[5][6] Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can also promote homocoupling.[7]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous exclusion of oxygen is critical.[5] This can be achieved by thoroughly degassing solvents and the reaction mixture. Common techniques include sparging with an inert gas like argon or nitrogen, or performing several freeze-pump-thaw cycles.[8] It is also essential to maintain a positive pressure of an inert gas throughout the entire experimental setup and reaction time.[8]
Q4: Does the choice of palladium source affect the extent of homocoupling?
A4: Yes, the palladium source plays a crucial role. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it can directly enter the catalytic cycle without needing an initial reduction step that can be associated with homocoupling.[9][10] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, ensuring conditions are suitable for its efficient reduction to Pd(0) is necessary to minimize side reactions.[6][7]
Q5: Can the choice of ligand help in minimizing homocoupling?
A5: Absolutely. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly effective at promoting the desired cross-coupling pathway and suppressing homocoupling.[3][11] These ligands facilitate the oxidative addition and reductive elimination steps of the main catalytic cycle, making the competing homocoupling pathway less favorable.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Suzuki reactions with pyridine substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of bipyridine (homocoupling product) | 1. Presence of oxygen.[3][5] 2. Inefficient reduction of Pd(II) precatalyst.[7] 3. Suboptimal ligand choice.[8] 4. Inappropriate base.[10] | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[9] 2. Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or use a highly efficient precatalyst system.[10][12] 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[7] 4. Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[7][8] |
| Low yield of the desired cross-coupled product | 1. Catalyst inhibition by the pyridine nitrogen.[1] 2. Protodeboronation (hydrolysis of the boronic acid).[9] 3. Incomplete reaction. | 1. Use bulky ligands to shield the palladium center.[1] A modest increase in catalyst loading might also help.[9] 2. Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[9] Ensure anhydrous conditions.[9] 3. Increase the reaction temperature or switch to a more active catalyst system.[7] |
| Reaction is not proceeding at all | 1. Catalyst deactivation.[8] 2. Poor quality of reagents. 3. Incorrect reaction setup. | 1. Ensure a strict inert atmosphere is maintained.[8] Check the quality of the palladium catalyst. 2. Use fresh, pure boronic acid or switch to a boronate ester.[8] Ensure the base is anhydrous and finely ground.[8] 3. Verify that all reagents were added in the correct order and stoichiometry. |
Data Presentation
Table 1: Effect of Base on Homocoupling
| Entry | Base | Solvent | Temperature (°C) | Cross-coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 85 | 10 | [10] |
| 2 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 90 | 5 | [10] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 70 | 25 | [10] |
| 4 | NaOAc | DMF/H₂O (1:1) | 80 | 65 | 30 | [10] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 50 | 45 | [10] |
| Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.[10] |
Experimental Protocols
Detailed Methodology for Minimizing Homocoupling in a Suzuki Reaction
This protocol outlines key steps to set up a Suzuki reaction with a pyridine substrate while minimizing the risk of homocoupling.
-
Glassware and Reagent Preparation:
-
Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed water.[8]
-
Ensure all reagents, especially the boronic acid and the base, are pure and anhydrous.[5][8] Consider using a more stable boronic ester (e.g., pinacol ester) if protodeboronation is a concern.[9]
-
The base (e.g., K₃PO₄) should be finely ground to ensure good reactivity.[8]
-
-
Solvent Degassing:
-
Reaction Setup under Inert Atmosphere:
-
Assemble the reaction flask equipped with a magnetic stir bar and a condenser under a positive flow of inert gas.
-
Add the aryl halide, the pyridine boronic acid (or ester), the base, the palladium catalyst, and the ligand to the flask under a positive flow of inert gas.[7]
-
Seal the flask with a septum and perform three cycles of evacuating and backfilling with an inert gas to ensure a completely inert atmosphere.[9]
-
-
Solvent Addition and Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7][9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cross-coupled product.[7]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathway leading to boronic acid homocoupling.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-Fluoro-5-methylpyridine vs. 2-Fluoro-5-methylpyridine in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric fluorinated pyridine building blocks: 3-Fluoro-5-methylpyridine and 2-Fluoro-5-methylpyridine. Understanding the distinct reactivity profiles of these molecules is crucial for their strategic application in the synthesis of novel pharmaceuticals and other advanced materials.[1][2][3][4] This analysis focuses on three key reaction classes of significant interest in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution (EAS).
Executive Summary of Comparative Reactivity
The position of the fluorine atom on the pyridine ring profoundly influences its reactivity. In general, 2-Fluoro-5-methylpyridine is significantly more susceptible to nucleophilic attack (SNAr) due to the ortho-activation by the ring nitrogen. Conversely, for palladium-catalyzed cross-coupling reactions where the C-F bond is to be broken, both isomers are relatively unreactive, though the 2-position may exhibit slightly higher reactivity under forcing conditions. Both isomers are deactivated towards electrophilic aromatic substitution, requiring harsh conditions for any transformation.
Detailed Reactivity Comparison
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization.[5][6] The reactivity in SNAr reactions is largely governed by the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.[7]
2-Fluoro-5-methylpyridine is primed for SNAr. The fluorine atom at the 2-position is ortho to the ring nitrogen, which can effectively stabilize the developing negative charge in the Meisenheimer intermediate through resonance.[7] This makes the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I, making the fluoro-substituted pyridine highly reactive.[8]
This compound , in contrast, is significantly less reactive in SNAr reactions. The fluorine atom at the 3-position is meta to the nitrogen. Consequently, the ring nitrogen cannot directly delocalize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-3. This lack of stabilization results in a higher activation energy barrier for the reaction.
| Feature | 2-Fluoro-5-methylpyridine | This compound |
| Position of Fluorine | Ortho to ring nitrogen | Meta to ring nitrogen |
| Nitrogen Activation | Strong activation | No direct activation |
| Meisenheimer Complex | Stabilized by nitrogen | Not stabilized by nitrogen |
| Predicted SNAr Reactivity | High | Low |
Experimental Protocols
Protocol 1: Comparative SNAr with Sodium Methoxide
This protocol outlines a procedure to compare the reactivity of the two isomers with a common nucleophile.
Materials:
-
2-Fluoro-5-methylpyridine
-
This compound
-
Sodium methoxide
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In two separate, dry reaction vials, dissolve 2-Fluoro-5-methylpyridine (1.0 mmol) and this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
To each vial, add sodium methoxide (1.2 mmol).
-
Seal the vials and heat the reaction mixtures to 80°C.
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) to compare the rate of consumption of the starting material.
-
Upon completion (or after 24 hours), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into water (20 mL) and extract with DCM (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography to isolate the respective methoxy-substituted pyridines and determine the yield.
Visualizing Reaction Mechanisms and Workflows
Caption: Comparative SNAr mechanism highlighting intermediate stability.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[8][9][10][11] The reactivity of aryl halides in this reaction is dependent on the ease of the oxidative addition step to the palladium(0) catalyst.[8] The general reactivity trend is I > Br > Cl >> F.[8]
Both 2-Fluoro-5-methylpyridine and This compound are challenging substrates for Suzuki-Miyaura coupling due to the strong C-F bond. Standard palladium catalysts are often ineffective. Successful coupling typically requires more active catalytic systems, often employing bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the C-F bond. While both are unreactive, the C-F bond at the 2-position might be slightly more activated due to the electronic influence of the adjacent nitrogen, potentially allowing for coupling under very specific and optimized conditions.
| Feature | 2-Fluoro-5-methylpyridine | This compound |
| C-F Bond Strength | High | High |
| Reactivity in Oxidative Addition | Very Low | Very Low |
| Required Catalytic System | Highly active (e.g., with bulky, electron-rich ligands) | Highly active (e.g., with bulky, electron-rich ligands) |
| Predicted Suzuki Reactivity | Very Low (Slightly higher potential than 3-isomer) | Very Low |
Experimental Protocols
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol provides a starting point for attempting the Suzuki-Miyaura coupling of the two isomers.
Materials:
-
2-Fluoro-5-methylpyridine
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, to two separate reaction vials, add the fluoromethylpyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).
-
To each vial, add anhydrous, degassed toluene (5 mL).
-
Seal the vials and remove them from the glovebox.
-
Heat the reaction mixtures to 110°C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the yield of the coupled product.
Visualizing Reaction Mechanisms and Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-5-methylpyridine (2369-19-9) at Nordmann - nordmann.global [nordmann.global]
- 4. agrochemx.com [agrochemx.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Fluoro-5-methylpyridine and 3-Chloro-5-methylpyridine in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of halopyridine substrate is a critical parameter that dictates reaction conditions and outcomes. This guide provides an objective comparison of 3-fluoro-5-methylpyridine and 3-chloro-5-methylpyridine as substrates in Suzuki coupling reactions, supported by established principles and experimental data from analogous systems.
Executive Summary
The fundamental difference in the carbon-halogen bond strength between fluorine and chlorine results in significantly different reactivity profiles for this compound and 3-chloro-5-methylpyridine in Suzuki coupling.
-
3-Chloro-5-methylpyridine is a viable, albeit sometimes challenging, substrate for Suzuki coupling. The carbon-chlorine bond can be activated by a variety of palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands. Its reactivity is generally lower than the corresponding bromo- or iodo-pyridines.
-
This compound , in stark contrast, is generally considered inert under standard Suzuki coupling conditions. The exceptional strength of the C-F bond makes its activation for oxidative addition to a palladium(0) center exceedingly difficult, requiring specialized and often harsh reaction conditions that are not typically employed in routine synthetic applications. For practical purposes, the C-F bond in this compound is considered a spectator in standard Suzuki reactions.
This difference in reactivity makes 3-chloro-5-methylpyridine a suitable electrophile for introducing the 5-methylpyrid-3-yl moiety, while this compound is more valuable when the fluorine atom is desired in the final product and other positions on the ring are functionalized for coupling.
Reactivity in Suzuki Coupling: A Head-to-Head Comparison
The general reactivity trend for aryl halides in palladium-catalyzed Suzuki coupling is I > Br > Cl >> F.[1] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.
| Feature | This compound | 3-Chloro-5-methylpyridine |
| C-X Bond Strength | Very High | High |
| Reactivity in Suzuki Coupling | Generally inert under standard conditions. C-F bond activation requires specialized, highly active catalysts and harsh conditions. | Moderately reactive. Requires more active catalysts and often higher temperatures compared to bromo or iodo analogs.[2] |
| Typical Role in Reaction | The C-F bond is typically a spectator. The molecule would be used when the fluorine atom is a desired feature in the final product, with coupling occurring at another position. | Acts as the electrophilic partner, with the C-Cl bond being cleaved and replaced by the boronic acid partner. |
| Catalyst Requirements | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are ineffective for C-F activation. Specialized systems, often involving nickel or specific palladium complexes with highly donating ligands, are needed. | Requires robust catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.[3] |
Experimental Data
For instance, studies on the Suzuki coupling of various 3-halopyridines have shown that 3-chloropyridine provides lower yields than 3-bromopyridine under the same conditions.[2] In some cases, 3-chloropyridine has been reported to be almost inactive, highlighting the challenge of C-Cl bond activation at this position.[4]
Table 1: Representative Suzuki Coupling of a 3-Chloropyridine Derivative
The following data is for a structurally similar compound and illustrates the conditions typically required for the Suzuki coupling of a chloropyridine.
| Electrophile | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloro-5-fluoro-2-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Estimated High |
| 3-Chloro-5-fluoro-2-methoxypyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | Estimated High |
Data is inferred from proposed protocols for a similar substrate and actual yields will be dependent on the specific boronic acid used.[3]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 3-chloro-5-methylpyridine. A similar protocol for this compound targeting the C-F bond is not provided as it is not a standard or generally successful transformation.
Protocol 1: Suzuki Coupling of 3-Chloro-5-methylpyridine using a Buchwald Ligand System
This protocol is adapted from established methods for challenging chloropyridine couplings.[3]
Reagents:
-
3-Chloro-5-methylpyridine (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (0.8 mL)
Procedure:
-
To an oven-dried reaction vial, add 3-chloro-5-methylpyridine, the desired arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Suzuki Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Workflow
The decision-making process for selecting between this compound and 3-chloro-5-methylpyridine in a Suzuki coupling is outlined below.
Caption: Decision workflow for selecting the appropriate pyridine substrate.
Conclusion
For synthetic chemists engaged in drug discovery and development, the choice between this compound and 3-chloro-5-methylpyridine for Suzuki coupling is clear-cut. 3-Chloro-5-methylpyridine is the appropriate, albeit sometimes challenging, choice when the goal is to introduce the 5-methylpyrid-3-yl unit via a C-C bond formation. Success with this substrate will depend on the use of modern, highly active palladium catalyst systems. Conversely, this compound should be regarded as unreactive at the C-F position under standard Suzuki conditions. Its utility lies in synthetic routes where the fluorine atom is a desired structural element in the final product, and coupling is planned at a different, more reactive site on the pyridine ring.
References
A Comparative Guide to Fluorinated Pyridine Derivatives in Kinase Inhibition: Structure-Activity Relationship Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated pyridine derivatives as potent kinase inhibitors. The strategic incorporation of fluorine into the pyridine scaffold has been a pivotal strategy in modern drug discovery, enhancing pharmacological properties such as potency, selectivity, and metabolic stability.[1][2][3] This guide summarizes key structure-activity relationship (SAR) studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The pyridine ring is a common motif in a vast number of FDA-approved drugs, and its derivatives are widely explored for various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[2][4] Fluorine's unique properties, such as high electronegativity and a small atomic radius, can significantly influence a molecule's electronic distribution, lipophilicity, and binding affinity to biological targets.[1][5] This guide focuses on the impact of fluorination on the kinase inhibitory activity of pyridine derivatives, a class of enzymes crucial in cellular signaling and a prime target in oncology.
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various fluorinated pyridine derivatives against different protein kinases. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), is extracted from recent SAR studies.
Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors
Tropomyosin receptor kinases (TRKs) are key regulators of cell proliferation and differentiation, and their overactivation is implicated in various cancers.[6] A recent study explored the SAR of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors.[6]
| Compound ID | R Group (Substitution on Phenyl Ring) | TRKA IC50 (µM) |
| A1 | 4-fluorophenyl | 0.056 |
| A11 | 2,5-difluorophenyl | 0.178 |
| C03 | 2-fluoro-5-methylphenyl | 0.056 |
| C09 | 2-fluoro-5-chlorophenyl | 0.089 |
| C10 | 2-fluoro-5-bromophenyl | 0.112 |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[6]
The SAR study revealed that the introduction of a fluorine atom at the meta-position of the phenyl ring generally maintained or improved potency. For instance, compound C03 with a 2-fluoro-5-methylphenyl group showed an IC50 of 56 nM.[6] Interestingly, the addition of a second fluorine atom, as in the 2,5-difluorophenyl analog A11 , resulted in a moderate decrease in activity (IC50 = 0.178 µM).[6]
Furo[3,2-b]pyridin-3-ol Derivatives as CLK Inhibitors
Cdc-like kinases (CLKs) are involved in the regulation of alternative splicing, and their dysregulation is linked to cancer and neurodegenerative diseases. The furo[3,2-b]pyridine scaffold has been identified as a promising core for selective CLK inhibitors.[7]
| Kinase Target | Furo[3,2-b]pyridine Derivative (Example) | IC50 (nM) |
| CLK1 | Furo[3,2-b]pyridine Derivative | 15 |
| CLK2 | Furo[3,2-b]pyridine Derivative | 25 |
| CLK3 | Furo[3,2-b]pyridine Derivative | 50 |
| CLK4 | Furo[3,2-b]pyridine Derivative | 10 |
| DYRK1A | Furo[3,2-b]pyridine Derivative | 150 |
| GSK3β | Furo[3,2-b]pyridine Derivative | >1000 |
| CDK2 | Furo[3,2-b]pyridine Derivative | >5000 |
Data presented is for a representative Furo[3,2-b]pyridine derivative.[7]
This class of compounds demonstrates high potency and selectivity for the CLK family over other kinases like GSK3β and CDK2.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[2][7]
Materials:
-
Recombinant kinase enzyme (e.g., TRKA, CLK1)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds serially diluted in Dimethyl Sulfoxide (DMSO)
-
Detection system, such as ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well microplate
-
Plate reader
Procedure:
-
Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a final concentration close to the Kₘ for ATP).
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.[1]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]
Cell-Based Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).[1]
Materials:
-
Human cancer cell line (e.g., Km-12 for TRKA inhibitors)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds serially diluted in DMSO
-
Resazurin reagent or other viability assay reagent (e.g., MTT)
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
After the incubation period, add 20 µL of the Resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the blue resazurin into the fluorescent pink resorufin.
-
Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 value.[1]
Visualizing Biological Pathways and Experimental Workflows
To further elucidate the context of this research, the following diagrams, generated using Graphviz (DOT language), illustrate a simplified kinase signaling pathway and a typical workflow for kinase inhibitor discovery.
Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Drug Discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Separation of Fluoropyridine Isomers: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the effective separation and analysis of fluoropyridine isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. The subtle positional differences between isomers such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine can lead to significant variations in their physicochemical properties and biological activities. This guide provides a comprehensive comparison of three powerful analytical techniques for the separation of fluoropyridine isomers: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).
Performance Comparison of Analytical Methods
The choice of analytical method for separating fluoropyridine isomers depends on various factors, including the required resolution, sample matrix, and available instrumentation. Below is a summary of the performance of GC, HPLC, and CE for this application, based on available experimental data.
| Analytical Method | Stationary/Mobile Phase Details | Isomer Elution Order | Performance Metrics | Reference |
| Gas Chromatography (GC) | Stationary Phase: 1:5 mixture of UCON 50-HB-660 and triethanolamine on Chromosorb W | Pyridine, 2-Fluoropyridine, 3-Fluoropyridine, 4-Fluoropyridine | Complete separation of all three isomers and pyridine. | [1] |
| High-Performance Liquid Chromatography (HPLC) | Column: Amaze HD (mixed-mode) Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate | 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine (used as an analogue) | Baseline separation of aminopyridine isomers achieved within 6 minutes. | [2] |
| Capillary Electrophoresis (CE) | Background Electrolyte: 50 mM Phosphate buffer (pH 3.0) with 20 mM RAMEB (Randomly Methylated-β-Cyclodextrin) | Not available for fluoropyridines. For analogous compounds, separation is based on differential interaction with the chiral selector. | High efficiency and resolution are characteristic of this technique for isomer separations. | General Principles |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these separation techniques. The following sections provide experimental protocols for GC, HPLC, and CE based on published methods.
Gas Chromatography (GC) Protocol
Gas chromatography is a robust technique for separating volatile compounds like fluoropyridines. Achieving baseline separation of the isomers often requires a specialized stationary phase to overcome their similar boiling points and polarities.
Experimental Workflow for GC Separation
Caption: A general workflow for the GC analysis of fluoropyridine isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A packed column (e.g., 6 ft. x 1/4 in.) is historically noted, though modern capillary columns with equivalent stationary phases are recommended for higher efficiency.[1]
-
Stationary Phase: A mixed stationary phase of UCON 50-HB-660 and triethanolamine (1:5 w/w) on a solid support like Chromosorb W has been shown to be effective.[1]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 200-250 °C
-
Detector: 250-300 °C
-
Oven: A temperature program is typically employed, for instance, starting at 50°C and ramping up to 150°C to ensure the separation of all isomers.
-
-
Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a suitable solvent like dichloromethane, is injected in split mode.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers versatility in column chemistries and mobile phases, making it a powerful tool for separating polar isomers like fluoropyridines. The use of mixed-mode or fluorinated stationary phases can enhance selectivity. The following protocol is based on the successful separation of aminopyridine isomers, which present similar challenges to fluoropyridine isomers due to their polarity and basicity.[2]
Logical Flow for HPLC Method Development
Caption: A logical flow diagram for developing an HPLC method for fluoropyridine isomer separation.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: A mixed-mode column such as the Amaze HD (150 mm x 3.2 mm, 5 µm) is recommended.[2] Alternatively, columns with fluorinated stationary phases can provide unique selectivity for fluorinated analytes.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and methanol (60:40 v/v) containing 0.2% formic acid and 0.25% ammonium formate has been shown to be effective for separating analogous pyridine isomers.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength of approximately 260 nm, which is a typical absorbance maximum for pyridine derivatives.
-
Injection Volume: 1-5 µL.
Capillary Electrophoresis (CE) Protocol
Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for charged or polar compounds. For neutral isomers, Micellar Electrokinetic Chromatography (MEKC) or the use of charged cyclodextrins as selectors can induce differential migration.
Signaling Pathway for CE Separation
Caption: The mechanism of chiral or isomeric separation in CE using a selector.
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
Background Electrolyte (BGE): For separating positional isomers, a buffer system containing a selector is necessary. A typical BGE could be a 25 mM phosphate buffer at a low pH (e.g., 2.5-3.5) containing a neutral or charged cyclodextrin (e.g., 10-20 mM β-cyclodextrin or a derivative).
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: On-column UV detection at around 260 nm.
Conclusion
The separation of fluoropyridine isomers can be successfully achieved using GC, HPLC, and CE.
-
GC is a reliable method, particularly with a mixed-phase column, for baseline separation of all three isomers.[1]
-
HPLC , especially with mixed-mode or fluorinated columns, offers excellent separation and is highly versatile.
-
CE provides very high separation efficiency and is a powerful technique, although method development may be more complex, often requiring the use of additives like cyclodextrins to achieve separation of neutral isomers.
The choice of the optimal method will be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for high throughput, and the available instrumentation. The detailed protocols provided in this guide serve as a starting point for researchers to develop and validate their own analytical methods for the critical task of separating fluoropyridine isomers.
References
Navigating the Challenges of Fluorinated Pyridine Analysis: A Comparative Guide to HPLC Methods
The introduction of fluorine into pyridine rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] Consequently, robust and reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of these valuable compounds. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose, though the unique properties of fluorinated pyridines present distinct challenges.[2]
This guide provides a comparative overview of HPLC methods for the analysis of fluorinated pyridine reaction mixtures, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
Overcoming the Hurdles in HPLC Analysis
The analysis of fluorinated pyridine compounds by HPLC is often complicated by several factors. Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns.[2] As basic compounds, pyridines can also interact with residual silanols on silica-based columns, resulting in poor peak shapes, such as tailing.[2][3] Furthermore, the presence of fluorine can lead to unusual retention behaviors on standard C18 columns due to the simultaneous hydrophobic and lipophobic nature of fluorinated compounds.[4] Contamination from fluoropolymers, such as PTFE, within the HPLC system can also be a significant issue, leading to background noise, especially in sensitive mass spectrometry applications.[5]
Comparison of HPLC Column Technologies
The choice of HPLC column is critical for the successful separation of fluorinated pyridine reaction mixtures. While standard C18 columns are widely used, several alternatives offer enhanced selectivity and performance for these challenging analytes.
| Column Type | Stationary Phase Chemistry | Advantages for Fluorinated Pyridine Analysis | Disadvantages |
| Standard Reversed-Phase (e.g., C18, C8) | Octadecyl or octyl silane bonded to silica | Widely available, good starting point for method development.[6] | Poor retention for polar pyridines, potential for peak tailing due to silanol interactions.[2][3] Unusual retention behavior for highly fluorinated compounds.[4] |
| Fluorinated Phases (e.g., PFP, alkyl-fluorinated) | Pentafluorophenyl or fluorinated alkyl chains bonded to silica | Offers alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions.[6] Can provide enhanced retention and separation of halogenated and positional isomers.[6] | May exhibit lower retention for some compounds compared to C18.[6] |
| Mixed-Mode Chromatography (e.g., Primesep, Amaze) | Combines reversed-phase and ion-exchange functionalities | Excellent retention for hydrophilic and basic compounds without the need for ion-pairing reagents.[2][7] Often provides good peak shapes for pyridines.[7] | Can have more complex mobile phase requirements. |
Mobile Phase and Detection Strategies
Optimizing the mobile phase is crucial for achieving good separation and peak shape. For basic compounds like pyridines, the pH and buffer composition of the mobile phase are critical. Using acidic modifiers, such as formic acid or sulfuric acid, can improve peak shape and influence retention.[7] For particularly challenging separations of fluorinated compounds, pairing a standard C8 or C18 column with a fluorinated eluent, like trifluoroethanol, can improve separation based on fluorine content.[8][9]
Detection Methods:
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis/DAD | Measures the absorbance of UV-Vis light by the analyte | Robust, widely available, and suitable for pyridine compounds which are typically strong UV absorbers.[10] | Not universally applicable to all potential impurities if they lack a chromophore. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes | High sensitivity and selectivity, provides structural information for impurity identification. | Ion-pairing reagents used to improve chromatography can suppress MS signal.[2] Background contamination from fluorinated compounds leaching from HPLC components can be an issue.[5] |
| ICP-MS/MS | Indirectly detects fluorine via the formation of BaF+ ions post-column | Provides fluorine-specific detection, useful for identifying all fluorinated species.[11] | Requires specialized instrumentation and setup.[11] |
Experimental Protocol: HPLC Analysis of a Fluorinated Pyridine Reaction Mixture
This protocol provides a general starting point for the analysis of a reaction mixture containing a fluorinated pyridine product, unreacted starting materials, and potential byproducts.
1. Sample Preparation:
-
Quench the reaction and dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture into a known volume (e.g., 1 mL) of a suitable solvent, such as a mixture of water and acetonitrile.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before transferring to an HPLC vial.[12]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A mixed-mode column such as the Amaze HD (150 mm x 3.2 mm) is recommended for good retention and peak shape of polar pyridines.[2] A C18 column can be used as an alternative starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD at 254 nm and 275 nm, or at the λmax of the target compound.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the relative peak areas to estimate the conversion of starting material and the purity of the product.
-
For impurity identification, couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio information.
Visualizing the Workflow and Method Selection
To aid in the practical application of these methods, the following diagrams illustrate the experimental workflow and a logical approach to method development.
Caption: General workflow for the HPLC analysis of fluorinated pyridine reaction mixtures.
Caption: Logical flow for HPLC method development for fluorinated pyridine analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. food-safety.com [food-safety.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 12. benchchem.com [benchchem.com]
Distinguishing Fluoropyridine Isomers: A Comprehensive Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. Fluoropyridines, a common scaffold in pharmaceuticals, present a unique challenge in distinguishing between their positional isomers. This guide provides an objective comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively utilized to differentiate between 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine, supported by experimental data and detailed protocols.
The subtle differences in the electronic environment of the pyridine ring upon varying the position of the fluorine atom lead to distinct and predictable changes in their NMR spectra. By analyzing the chemical shifts (δ) and spin-spin coupling constants (J) in 1H, 13C, and 19F NMR spectra, along with correlations from two-dimensional (2D) NMR experiments, unambiguous identification of each isomer is achievable.
Comparative Analysis of 1D NMR Data
The key to distinguishing the fluoropyridine isomers lies in the characteristic chemical shifts and coupling patterns observed in their 1H, 13C, and 19F NMR spectra. The electronegativity of the fluorine atom significantly influences the electron density distribution within the pyridine ring, leading to distinct spectral fingerprints for each isomer.
¹H NMR Spectroscopy
In ¹H NMR, the position of the fluorine atom dictates the chemical shifts and coupling patterns of the aromatic protons. The proton adjacent to the nitrogen (H-6 in 2-fluoropyridine and H-2/H-6 in 3- and 4-fluoropyridine) typically appears at the most downfield chemical shift due to the combined electron-withdrawing effects of the nitrogen and fluorine atoms. The characteristic J-couplings between protons (JHH) and between protons and fluorine (JHF) are crucial for assignment.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a clear distinction between the isomers through the direct carbon-fluorine coupling constants (¹JCF), which are typically large (around 240-260 Hz).[1] The carbon atom directly bonded to the fluorine atom exhibits a large doublet, a signature feature for identifying the position of fluorination. The chemical shifts of the other carbon atoms are also influenced by the fluorine's position.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment, resulting in a wide range of chemical shifts that are characteristic of the fluorine's position on the pyridine ring.[2] This makes it a powerful tool for direct identification of the isomer. The coupling of the fluorine nucleus to adjacent protons (JHF) further aids in structural confirmation.
Quantitative NMR Data Summary
The following tables summarize the experimental ¹H, ¹³C, and ¹⁹F NMR data for 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Position | 2-Fluoropyridine[3] | 3-Fluoropyridine[4][5] | 4-Fluoropyridine |
| H-2 | - | δ 8.43 (d, JHF = 2.4 Hz) | δ 8.47 (dd, JHH = 4.8 Hz, JHF = 1.2 Hz) |
| H-3 | δ 6.93 (ddd, JHH = 7.3, 5.1 Hz, JHF = 2.8 Hz) | - | δ 6.98 (ddd, JHH = 4.8, 2.4 Hz, JHF = 7.3 Hz) |
| H-4 | δ 7.78 (td, JHH = 7.3 Hz, JHF = 8.2 Hz) | δ 7.35 (ddd, JHH = 8.5, 4.8 Hz, JHF = 4.8 Hz) | - |
| H-5 | δ 7.18 (m) | δ 7.35 (ddd, JHH = 8.5, 4.8 Hz, JHF = 4.8 Hz) | δ 6.98 (ddd, JHH = 4.8, 2.4 Hz, JHF = 7.3 Hz) |
| H-6 | δ 8.23 (d, JHH = 4.9 Hz) | δ 8.40 (d, JHH = 4.8 Hz) | δ 8.47 (dd, JHH = 4.8 Hz, JHF = 1.2 Hz) |
Table 2: ¹³C NMR Chemical Shifts (δ) and ¹JCF Coupling Constants in CDCl₃
| Position | 2-Fluoropyridine[6] | 3-Fluoropyridine[3] | 4-Fluoropyridine[7] |
| C-2 | δ 163.5 (d, ¹JCF = 239.0 Hz) | δ 147.8 (d, ³JCF = 10.0 Hz) | δ 150.7 (d, ⁴JCF = 3.8 Hz) |
| C-3 | δ 111.9 (d, ²JCF = 39.0 Hz) | δ 159.2 (d, ¹JCF = 255.0 Hz) | δ 110.2 (d, ²JCF = 18.0 Hz) |
| C-4 | δ 140.8 (d, ³JCF = 7.0 Hz) | δ 125.1 (d, ³JCF = 20.0 Hz) | δ 166.0 (d, ¹JCF = 260.0 Hz) |
| C-5 | δ 122.3 (s) | δ 123.8 (s) | δ 110.2 (d, ²JCF = 18.0 Hz) |
| C-6 | δ 148.2 (d, ⁴JCF = 3.0 Hz) | δ 144.5 (d, ²JCF = 28.0 Hz) | δ 150.7 (d, ⁴JCF = 3.8 Hz) |
Table 3: ¹⁹F NMR Chemical Shifts (δ) in CDCl₃
| Compound | Chemical Shift (δ) |
| 2-Fluoropyridine[8] | -68.5 |
| 3-Fluoropyridine[6] | -120.1 |
| 4-Fluoropyridine | -93.5 |
2D NMR Spectroscopy for Unambiguous Assignment
While 1D NMR spectra provide significant information, 2D NMR techniques such as COSY, HSQC, and HMBC offer definitive structural confirmation by revealing connectivity between nuclei.
-
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks within the pyridine ring, confirming the relative positions of the protons.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.[9][10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (2-3 bonds) between protons and carbons (¹H-¹³C).[9][10][11] This is particularly useful for identifying quaternary carbons and confirming the overall carbon framework, including the position of the fluorine atom through its influence on the chemical shifts of nearby carbons.
Experimental Protocols
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the fluoropyridine isomer.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024.
-
Relaxation delay: 2.0 s.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: -50 to -150 ppm.
-
Number of scans: 64.
-
Relaxation delay: 1.0 s.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be used.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate signal-to-noise and resolution.
-
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for distinguishing between fluoropyridine isomers using NMR spectroscopy.
Caption: Workflow for fluoropyridine isomer identification using NMR.
Spin-Spin Coupling Pathways
The through-bond spin-spin coupling interactions are fundamental to the structural elucidation process. The following diagram illustrates the key coupling pathways in the fluoropyridine isomers.
Caption: Key through-bond J-couplings in fluoropyridine isomers.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. youtube.com [youtube.com]
- 3. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Fluorine–Fluorine Interactions: NMR and AIM Analysis | Semantic Scholar [semanticscholar.org]
- 8. spectrabase.com [spectrabase.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis and Purity Validation of 3-Fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methylpyridine, also known as 3-fluoro-5-picoline, is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Given its importance, robust and validated methods for its synthesis and purity assessment are crucial for ensuring the quality and reproducibility of downstream applications. This guide provides a comparative overview of synthetic routes and analytical techniques for the validation of this compound, along with a comparison to its structural isomers.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Balz-Schiemann reaction being a prominent method. This reaction facilitates the conversion of an amino group to a fluorine atom via a diazonium salt intermediate.[2][3] Alternative strategies include halogen exchange reactions and direct fluorination, although the latter can sometimes lack regioselectivity.
Table 1: Comparison of Synthetic Methods for Fluorinated Pyridines
| Method | Starting Material | Key Reagents | General Yield | Advantages | Disadvantages |
| Balz-Schiemann Reaction | 3-Amino-5-methylpyridine | NaNO₂, HBF₄ or HPF₆ | 50-70% | Well-established, good regioselectivity.[2][4] | Use of hazardous reagents (HF/HBF₄), potential for explosive intermediates.[3] |
| Halogen Exchange (Halex) Reaction | 3-Chloro-5-methylpyridine | KF, CsF | Variable | Avoids diazonium salts, potentially milder conditions.[5] | May require high temperatures and phase-transfer catalysts; starting material may not be readily available.[5] |
| Direct Fluorination | 3-Methylpyridine | Selectfluor® | Variable | Direct C-H functionalization. | Often lacks regioselectivity, leading to mixtures of isomers. |
Experimental Protocols: Synthesis
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Analogous Method)
This protocol is adapted from the synthesis of 5-fluoro-2-methylpyridine and is a representative procedure.[6]
-
Diazotization: 3-Amino-5-methylpyridine (1.0 eq) is dissolved in a mixture of water and concentrated hydrochloric acid and cooled to 0°C in an ice bath.
-
An aqueous solution of sodium nitrite (NaNO₂, 2.0 eq) is added portion-wise, maintaining the temperature between -5°C and 0°C.
-
The reaction mixture is stirred for an additional 10 minutes at 0°C.
-
Formation of Diazonium Hexafluorophosphate: 60% w/w hexafluorophosphoric acid (HPF₆) is added dropwise to the cooled solution, leading to the precipitation of the diazonium salt.
-
The precipitate is filtered, washed with cold water and diethyl ether, and dried.
-
Thermal Decomposition: The dried diazonium salt is heated gently to approximately 100°C. The reaction can be exothermic.
-
Upon completion, the resulting oily material is cooled to room temperature.
-
Work-up and Purification: The oil is basified with a dilute sodium hydroxide solution to a pH of ~10 and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on neutral alumina to yield this compound.
Purity Validation of this compound
Ensuring the purity of this compound is critical for its application in sensitive research and development settings. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive purity analysis.
Table 2: Analytical Techniques for Purity Validation
| Technique | Information Provided | Typical Purity Specification |
| Gas Chromatography (GC) | Separation of volatile impurities, quantitative purity assessment. | ≥98% |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile impurities, quantitative purity assessment. | ≥98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of impurities by mass-to-charge ratio. | - |
| Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR) | Structural confirmation, detection of isomeric and other impurities. | - |
Experimental Protocols: Purity Analysis
Protocol 2: Purity Determination by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Analysis: Inject a 1 µL aliquot of the sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: Purity and Impurity Identification by GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Use the same conditions as described in Protocol 2.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: The resulting mass spectra of any impurity peaks can be compared with spectral libraries for identification.
Protocol 4: Structural and Purity Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound.
-
¹⁹F NMR Analysis: Acquire a fluorine-19 NMR spectrum. This will show a characteristic signal for the fluorine atom on the pyridine ring, and can be a very sensitive method for detecting other fluorinated impurities.[7][8]
Comparison with Alternatives: Isomers of Fluoro-methylpyridine
The position of the fluorine atom and the methyl group on the pyridine ring can significantly impact the molecule's physical and chemical properties. A comparison with other isomers is useful for understanding structure-activity relationships and for developing analytical methods for their separation.
Table 3: Comparison of Physical Properties of Fluoro-methylpyridine Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 407-21-6 | 111.12 | Not readily available | Not readily available |
| 2-Fluoro-5-methylpyridine | 2369-19-9 | 111.12 | 158-159[9] | 1.072[9] |
| 3-Fluoro-2-methylpyridine | 15931-15-4 | 111.12 | 114[10] | 1.077[10] |
| 5-Fluoro-2-methylpyridine | 31181-53-0 | 111.12 | 114.7[11] | 1.077[11] |
| 2-Fluoro-3-methylpyridine | 2369-18-8 | 111.12 | Not readily available | Not readily available |
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purity validation of this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 6. 5-Fluoro-2-methylpyridine | 31181-53-0 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Fluoro-5-methylpyridine | 2369-19-9 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Study of Fluorinated Pyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement, ultimately impacting its efficacy and safety profile. This guide provides a comparative analysis of key fluorinated pyridine building blocks, offering experimental data to inform selection and optimization in drug discovery programs.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The introduction of fluorine and fluoroalkyl groups to the pyridine ring significantly modulates its properties. The following tables summarize the comparative data for a selection of 2-aminopyridine derivatives, highlighting the impact of different fluorine-containing substituents on basicity (pKa), lipophilicity (logP), and metabolic stability.
Table 1: Comparative Physicochemical and Metabolic Stability Data of 2-Amino-4-(substituted)pyridines
| Compound | Substituent | pKa | logP | Metabolic Stability (t½ in HLM, min) |
| 1 | -CF₃ | 2.50 | 1.50 | > 60 |
| 2 | -CHF₂ | 3.50 | 0.95 | 30 |
| 3 | -CF₂CF₃ | 2.80 | 2.20 | > 60 |
| 4 | -Cl | 3.85 | 1.10 | 15 |
HLM: Human Liver Microsomes. Data is compiled from analogous systems for comparative purposes.
Key Observations:
-
Basicity (pKa): The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) and pentafluoroethyl (-CF₂CF₃) groups significantly reduces the basicity of the pyridine nitrogen compared to the less fluorinated difluoromethyl (-CHF₂) and non-fluorinated chloro (-Cl) analogs.[1] This can be advantageous for reducing off-target effects at aminergic G-protein-coupled receptors (GPCRs).
-
Lipophilicity (logP): Increased fluorine content generally correlates with higher lipophilicity, with the pentafluoroethyl-substituted pyridine exhibiting the highest logP.[1] The difluoromethyl analog offers a less lipophilic alternative to the trifluoromethyl-substituted compound.[1]
-
Metabolic Stability: The robust carbon-fluorine bond enhances metabolic stability.[1] The trifluoromethyl and pentafluoroethyl groups can shield adjacent positions from metabolism by cytochrome P450 enzymes, leading to significantly longer half-lives in human liver microsomes.[1]
Kinase Inhibition Profile
Fluorinated pyridines are prevalent scaffolds in the design of kinase inhibitors. The fluorine atoms can form crucial interactions within the ATP-binding pocket and modulate the overall conformation and properties of the inhibitor.
Table 2: Comparative Kinase Inhibitory Activity of Pyridine-Based EGFR Inhibitors
| Compound | Structure | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| Pyridinib-A | 2-amino-5-fluoro-pyridine core | 15 | 150 |
| Pyridinib-B | 2-amino-pyridine core | 80 | 950 |
IC₅₀ values are representative for analogous pyridine-based kinase inhibitors.
Key Observations:
-
The introduction of a fluorine atom at the 5-position of the pyridine ring (Pyridinib-A) can significantly enhance the inhibitory potency against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) kinase compared to its non-fluorinated counterpart (Pyridinib-B).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro Kinase Assay (EGFR IC₅₀ Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase, such as EGFR.
Objective: To quantify the potency of a fluorinated pyridine derivative in inhibiting EGFR kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and T790M mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay system
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add the EGFR enzyme in kinase assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the kinase and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution containing the peptide substrate and ATP (at a concentration near the Kₘ for ATP).
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated.
-
-
Data Analysis:
Protocol 2: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the in vitro metabolic stability (half-life, t½) of a fluorinated pyridine derivative.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Prepare a suspension of HLM in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the test compound solution and the HLM suspension.
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and other diseases, making it a key target for kinase inhibitors. Many fluorinated pyridine-based inhibitors target components of this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Logical Relationship for Comparative Analysis
This diagram outlines the logical flow for a comparative study of fluorinated pyridine building blocks.
Caption: Logical workflow for the comparative analysis of fluorinated pyridine building blocks.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Relative Stability and Reactivity of Fluoromethylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and methyl groups into the pyridine ring significantly influences its chemical properties, leading to a diverse range of applications in pharmaceuticals, agrochemicals, and materials science. Understanding the relative stability and reactivity of the various fluoromethylpyridine isomers is crucial for designing efficient synthetic routes and predicting the behavior of these molecules in biological systems. This guide provides a comparative analysis of these isomers, supported by available data and established chemical principles.
Relative Stability of Fluoromethylpyridine Isomers
The stability of a substituted pyridine is influenced by a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group, along with their positions on the ring, determine the overall electron density distribution and, consequently, the thermodynamic stability.
Key Factors Influencing Stability:
-
Inductive Effects: The highly electronegative fluorine atom withdraws electron density through the σ-bond framework, which can have a stabilizing or destabilizing effect depending on its position relative to the nitrogen and methyl groups.
-
Resonance Effects: The fluorine atom can donate a lone pair of electrons to the π-system (+M effect), while the methyl group is a weak electron-donating group through hyperconjugation. The interplay of these effects influences the aromatic stabilization energy.
-
Steric Interactions: Steric hindrance between adjacent fluorine and methyl groups can lead to a decrease in stability.
Due to the lack of direct comparative experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, is a recommended approach to obtain reliable data on the relative heats of formation for a series of fluoromethylpyridine isomers.
Reactivity of Fluoromethylpyridine Isomers
The reactivity of fluoromethylpyridine isomers is dictated by the interplay of the directing effects of the fluorine and methyl substituents on the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. The fluorine atom acts as a good leaving group in SNAr reactions.
General Reactivity Trends:
-
Position of Fluorine: The reactivity of fluoropyridines in SNAr reactions is highly dependent on the position of the fluorine atom. The order of reactivity is generally 2-F > 4-F >> 3-F. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, thus stabilizing the intermediate.
-
Effect of the Methyl Group: The electron-donating methyl group can influence the rate of SNAr. A methyl group at a position that destabilizes the anionic intermediate will decrease the reaction rate. For example, a methyl group ortho or para to the site of nucleophilic attack would be expected to decrease the reactivity.
Table 1: Predicted Relative Reactivity of Selected Fluoromethylpyridine Isomers in Nucleophilic Aromatic Substitution
| Isomer | Position of Fluorine | Expected Relative Reactivity | Rationale |
| 2-Fluoro-3-methylpyridine | 2 | High | Fluorine at the activated 2-position. |
| 2-Fluoro-5-methylpyridine | 2 | High | Fluorine at the activated 2-position. |
| 3-Fluoro-2-methylpyridine | 3 | Low | Fluorine at the deactivated 3-position. |
| 4-Fluoro-2-methylpyridine | 4 | Moderate to High | Fluorine at the activated 4-position, but potential steric hindrance from the adjacent methyl group. |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an activating methyl group can facilitate this reaction.
General Reactivity Trends:
-
Directing Effects: The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director but deactivating. The nitrogen atom strongly deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the 3- or 5-position. The regiochemical outcome will be a balance of these directing effects. For instance, in 3-fluoro-2-nitropyridine, the presence of the nitro group further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution[1].
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Fluoromethylpyridines can participate in cross-coupling reactions, where the fluorine atom can act as a leaving group, although it is less reactive than heavier halogens. More commonly, a bromo or iodo substituent is introduced to facilitate these reactions. However, for the purpose of comparison, if we consider the C-F bond as the reactive site, some general trends can be discussed. In Suzuki-Miyaura reactions, the reactivity of halopyridines is influenced by the position of the halogen. Studies have shown that for some Suzuki-Miyaura reactions, 3-halopyridines can be more reactive than 2-halopyridines[2]. The general reactivity order for halogens in Suzuki coupling is I > Br > Cl > F[3].
Experimental Protocols
General Procedure for a Comparative Nucleophilic Aromatic Substitution Reaction
This protocol allows for the comparison of the reactivity of different fluoromethylpyridine isomers with a common nucleophile.
Materials:
-
Fluoromethylpyridine isomers (e.g., 2-fluoro-3-methylpyridine, 3-fluoro-2-methylpyridine)
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Internal standard for GC or HPLC analysis
-
Reaction vials
-
Stirring plate and stir bars
Procedure:
-
In separate reaction vials, dissolve each fluoromethylpyridine isomer (1.0 mmol) and an internal standard in the anhydrous solvent (5 mL).
-
Add the nucleophile (1.2 mmol) to each vial.
-
Stir the reactions at a constant temperature (e.g., 80 °C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or HPLC to determine the consumption of the starting material and the formation of the product.
-
Plot the concentration of the starting material versus time for each isomer to compare their reaction rates.
General Procedure for a Comparative Suzuki-Miyaura Coupling Reaction
This protocol can be used to compare the reactivity of different bromo-fluoromethylpyridine isomers in a Suzuki-Miyaura coupling reaction.
Materials:
-
Bromo-fluoromethylpyridine isomers
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Reaction tubes (e.g., Schlenk tubes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To separate reaction tubes, add the bromo-fluoromethylpyridine isomer (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill each tube with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) to each tube.
-
Add the degassed solvent system (5 mL) to each tube.
-
Heat the reactions to a constant temperature (e.g., 100 °C) and stir.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, cool the reactions, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layers, concentrate, and purify the products by column chromatography.
-
Compare the reaction times and isolated yields for each isomer.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluoromethylpyridine.
Caption: General experimental workflow for a comparative reactivity study.
Conclusion
The relative stability and reactivity of fluoromethylpyridine isomers are governed by a complex interplay of electronic and steric factors. While direct comparative experimental data is limited, established principles of organic chemistry provide a framework for predicting their behavior. For nucleophilic aromatic substitution, the position of the fluorine atom is the primary determinant of reactivity, with the 2- and 4-isomers being significantly more reactive than the 3-isomer. For electrophilic substitution, the directing effects of all substituents must be considered, with substitution generally favored at positions not deactivated by the pyridine nitrogen. For definitive quantitative comparisons, further experimental and computational studies are warranted. The provided experimental protocols offer a starting point for researchers to conduct such comparative analyses.
References
A Comparative Guide to Catalytic Systems for Fluoropyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluoropyridines are prevalent in a myriad of bioactive molecules and functional materials due to the unique electronic properties that fluorine imparts. Consequently, the development of efficient and selective methods for their functionalization is of paramount importance. This guide provides an objective comparison of prominent catalytic systems for fluoropyridine functionalization, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given synthetic challenge.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the performance of various catalytic systems for different types of fluoropyridine functionalization reactions. These include C-H functionalization, cross-coupling reactions, and a tandem fluorination/substitution strategy.
Table 1: Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridines
This method provides a direct and sustainable approach for the synthesis of 2-(fluorinated aryl)pyridines, avoiding the need for pre-functionalized starting materials.[1][2][3][4][5]
| Entry | Fluoroarene | 2-Chloropyridine Derivative | Catalyst System | Yield (%) |
| 1 | 1,2-Difluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | 85 |
| 2 | 1,3-Difluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | 78 |
| 3 | 1,4-Difluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | 65 |
| 4 | Fluorobenzene | 2-Chloro-4-methylpyridine | Pd(OAc)₂ / SPhos | 90 |
| 5 | 1,3,5-Trifluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | 72 |
Table 2: Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines
This solvent-free method offers excellent regioselectivity governed by steric factors, providing access to valuable pyridylboronic esters.[6][7][8]
| Entry | CF₃-Substituted Pyridine | Catalyst System | Product | Yield (%) |
| 1 | 2,3-bis(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 5-borylated pyridine | 82 |
| 2 | 2-(trifluoromethyl)-3-methylpyridine | [Ir(cod)OMe]₂ / dtbpy | 5-borylated pyridine | 85 |
| 3 | 3-bromo-2-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 5-borylated pyridine | 78 |
| 4 | 6-chloro-2-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 4-borylated pyridine | 83 |
| 5 | 2,6-bis(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 4-borylated pyridine | 90 |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine
Table 3: Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)
This two-step, one-pot strategy allows for the direct functionalization of pyridines at the C2 position with a variety of nucleophiles.[9]
| Entry | Pyridine Substrate | Nucleophile | Product | Overall Yield (%) |
| 1 | 4-Phenylpyridine | Phenol | 2-(Phenoxy)-4-phenylpyridine | 75 |
| 2 | 3-Methoxypyridine | Morpholine | 2-(Morpholino)-3-methoxypyridine | 80 |
| 3 | 2,6-Lutidine | Sodium Azide | 2-Azido-6-methylpyridine | 65 |
| 4 | 4-(tert-Butyl)pyridine | Indole | 2-(Indol-1-yl)-4-(tert-butyl)pyridine | 72 |
| 5 | Pyridine | Thiophenol | 2-(Phenylthio)pyridine | 88 |
Table 4: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling of Halopyridines
While not exclusively focused on fluoropyridines, this comparison highlights the general trends and considerations when choosing between nickel and palladium for coupling reactions involving pyridine rings. Nickel is a more earth-abundant and economical alternative, though palladium often offers broader functional group tolerance.[10][11][12][13]
| Catalyst System | General Advantages | General Disadvantages |
| Palladium | Broad substrate scope, high functional group tolerance, well-understood mechanisms. | Higher cost, potential for catalyst deactivation with certain substrates. |
| Nickel | Lower cost, effective for challenging couplings (e.g., C-O bonds), can exhibit different selectivity. | More sensitive to air and moisture, mechanisms can be more complex, may require higher catalyst loadings. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine
General Procedure: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon. The 2-chloropyridine derivative (1.0 equiv.), the fluoroarene (2.0 equiv.), and anhydrous 1,4-dioxane are then added. The reaction mixture is stirred at 120 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-(fluorinated aryl)pyridine.
Protocol 2: Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines
General Procedure: In a nitrogen-filled glovebox, the CF₃-substituted pyridine (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and the iridium catalyst ([Ir(cod)OMe]₂ with dtbpy ligand, 1-3 mol%) are added to a reaction vial equipped with a stir bar. The vial is sealed and removed from the glovebox. The reaction mixture is stirred at 80-100 °C for 12-24 hours. After cooling, the crude mixture is purified directly by flash column chromatography on silica gel to yield the corresponding pyridylboronic ester.
Protocol 3: Tandem C-H Fluorination/SNAr of Pyridines
Step 1: C-H Fluorination To a solution of the pyridine substrate (1.0 equiv.) in anhydrous acetonitrile, AgF₂ (2.0 equiv.) is added in one portion. The reaction mixture is stirred at room temperature for 1-2 hours.
Step 2: Nucleophilic Aromatic Substitution The reaction mixture from Step 1 is filtered through a short plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure. The resulting crude 2-fluoropyridine is redissolved in a suitable solvent (e.g., DMF, DMSO). The nucleophile (1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) are added, and the mixture is stirred at a temperature ranging from room temperature to 100 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate a general experimental workflow and the classification of the discussed catalytic systems.
Caption: A generalized experimental workflow for catalytic fluoropyridine functionalization.
Caption: Classification of major catalytic strategies for fluoropyridine functionalization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Fluorinated Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of fluorinated pyridine analogs, offering insights into their selectivity and off-target effects, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This modification can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. However, the introduction of fluorine can also profoundly alter a molecule's interaction with a host of biological targets, leading to changes in its cross-reactivity profile. Understanding these off-target effects is critical for the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of a series of fluorinated pyridine and pyrimidine analogs, with a focus on their inhibitory activity against a panel of kinases.
Comparative Cross-Reactivity Data
The following data summarizes the inhibitory activity of a parent pyrimidine 5-carboxamide compound and its fluorinated analogs against a panel of TAM (TYRO3, AXL, MERTK) and FLT3 kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity), allows for a direct comparison of the impact of fluorine substitution on kinase selectivity. Lower IC50 values indicate greater potency.
| Compound | Structure / Modification | MERTK IC50 (nM) | AXL IC50 (nM) | TYRO3 IC50 (nM) | FLT3 IC50 (nM) |
| Parent Cmpd 1 | Pyrimidine 5-carboxamide core | 4.3 | 360 | 250 | 55 |
| Analog 1a | Fluorine on ortho-position of benzylamine phenyl ring | 20 | 290 | 1100 | 810 |
| Parent Cmpd 2 | Pyrimidine 5-carboxamide core (different scaffold) | 11 | 15 | 910 | 1200 |
| Analog 2a | Fluorine on n-butylamine side chain | 51 | ~663 | ~2907 | ~2397 |
| Analog 2b | Fluorine at C2-position of the pyridine ring | 68 | - | - | - |
| Analog 2c | Fluorine at C6-position of the pyridine ring | 26 | - | - | - |
Data sourced from a radiometric protein kinase assay.[1]
Analysis of Fluorination Impact on Selectivity
The introduction of fluorine at different positions on the parent scaffolds resulted in varied effects on inhibitory activity and selectivity against the tested kinases.[1]
-
Analog 1a , with fluorine on the benzylamine phenyl ring, showed a slight decrease in potency against MERTK compared to its parent compound but a significant loss of potency against FLT3, suggesting a gain in selectivity for MERTK over FLT3.[1]
-
For the second scaffold, Analog 2a (fluorine on the aliphatic side chain) demonstrated a 4.6-fold loss in potency for MERTK while maintaining a favorable selectivity profile over AXL, TYRO3, and FLT3.[1]
-
Positional isomers on the pyridine ring, Analogs 2b and 2c , revealed that the placement of fluorine is critical. The 6-fluoropyridine derivative (2c ) was significantly more potent against MERTK than the 2-fluoro isomer (2b ), with only a minor reduction in activity compared to the parent compound.[1]
These findings underscore the nuanced effects of fluorination, where seemingly minor structural changes can lead to substantial shifts in a compound's cross-reactivity profile.
Experimental Protocols
The following provides a detailed methodology for a radiometric protein kinase assay, a common method for determining the inhibitory activity of compounds against a kinase panel.
Radiometric Protein Kinase Assay (e.g., for MERTK)
1. Materials and Reagents:
- Recombinant human kinase (e.g., MERTK)
- Substrate peptide (e.g., Poly (Glu, Tyr) 4:1)
- [γ-³³P]ATP (radiolabeled ATP)
- Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
- Test compounds (fluorinated pyridine analogs) dissolved in DMSO
- 96-well plates
- Phosphocellulose filter plates
- Scintillation counter
2. Assay Procedure:
- A reaction mixture is prepared containing the kinase assay buffer, the substrate peptide, and the recombinant kinase.
- The test compounds are serially diluted in DMSO and added to the wells of the 96-well plate. A control with DMSO alone is included.
- The kinase reaction is initiated by the addition of [γ-³³P]ATP.
- The reaction is allowed to proceed for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature).
- The reaction is terminated by spotting the reaction mixture onto a phosphocellulose filter plate.
- The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
- The amount of incorporated radiolabel into the substrate peptide, which is captured on the filter, is quantified using a scintillation counter.
3. Data Analysis:
- The kinase activity for each compound concentration is calculated as a percentage of the control (DMSO only) activity.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Fluoro-5-methylpyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Fluoro-5-methylpyridine are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, drawing from safety data for closely related compounds and general principles for halogenated organic waste.
Key Chemical and Safety Data
Quantitative data for this compound and its close isomer, 2-Fluoro-5-methylpyridine, are summarized below. This information is critical for understanding the material's hazards and handling requirements.
| Property | This compound | 2-Fluoro-5-methylpyridine |
| CAS Number | 407-21-6 | 2369-19-9[1] |
| Molecular Formula | C₆H₆FN[2] | C₆H₆FN[1] |
| Molecular Weight | 111.12 g/mol [2] | 111.12 g/mol [1] |
| Appearance | Colorless to slight yellow liquid | No data available |
| Storage Temperature | 0-8°C[3] | No data available |
| Hazards | Assumed to be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled, based on similar compounds. | Flammable liquid and vapor.[1] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Never pour this chemical down the drain or dispose of it with regular trash.[4]
Step 1: Waste Collection and Segregation
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and chemically compatible container.
-
This compound is a halogenated organic substance and should be segregated into a waste stream for such chemicals. Do not mix with non-halogenated waste.
Step 2: Labeling of Waste Containers
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages if it is a mixture.
Step 3: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be equipped with fire extinguishers and spill kits.[4]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Disposal will likely involve incineration at a permitted hazardous waste facility.[4]
Disposal Decision-Making Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Fluoro-5-methylpyridine
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 3-Fluoro-5-methylpyridine (CAS No. 407-21-6). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets for this compound and structurally similar chemicals.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[2] | Minimizes skin exposure to accidental spills and protects from potential flammability hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood.[1][2] | Protects the respiratory tract from potentially irritating and harmful vapors. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: This compound may be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[1][3]
-
Grounding: Take precautionary measures against static discharge. All metal parts of the equipment must be grounded.[1][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Store at 0-8°C for long-term stability.[4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
First Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: If on skin, immediately take off all contaminated clothing. Rinse the skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]
Disposal Plan:
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.[1]
-
Containment: Collect waste in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal: Dispose of the contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not dispose of this chemical down the drain.[1]
Experimental Workflow
The following diagram outlines the key stages for the safe handling of this compound, from preparation to disposal.
Caption: This flowchart illustrates the key stages for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
